DNA Gyrase-IN-3

Catalog No.
S12890592
CAS No.
M.F
C18H20N6OS2
M. Wt
400.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DNA Gyrase-IN-3

Product Name

DNA Gyrase-IN-3

IUPAC Name

(2E)-5-methyl-2-[[(2Z)-2-[(Z)-6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidenehydrazinylidene]-5H-1,3-thiazol-4-yl]hydrazinylidene]-1,3-thiazolidin-4-one

Molecular Formula

C18H20N6OS2

Molecular Weight

400.5 g/mol

InChI

InChI=1S/C18H20N6OS2/c1-11-16(25)20-18(27-11)24-22-15-10-26-17(19-15)23-21-14-9-5-3-7-12-6-2-4-8-13(12)14/h2,4,6,8,11H,3,5,7,9-10H2,1H3,(H,19,22,23)(H,20,24,25)/b21-14-

InChI Key

IOIZOWUYBWPEFN-STZFKDTASA-N

SMILES

Array

Canonical SMILES

CC1C(=O)NC(=NNC2=NC(=NN=C3CCCCC4=CC=CC=C43)SC2)S1

Isomeric SMILES

CC1C(=O)N/C(=N\NC2=N/C(=N/N=C\3/CCCCC4=CC=CC=C43)/SC2)/S1

Compound Profile: Indole-Chalcone Derivative 24

Author: Smolecule Technical Support Team. Date: February 2026

This chemical entity is a synthetic indole-chalcone hybrid investigated as a novel antibacterial agent targeting DNA gyrase.

  • IUPAC Name: (E)-3-(1-cyclopentyl-1H-indol-3-yl)-1-(2,4-dichlorophenyl)prop-2-en-1-one
  • Core Structure: Indole-chalcone hybrid [1]
  • Key Feature: Potential dual mechanism of action [1]

Quantitative Biological Activity Data

The table below summarizes the key efficacy and safety data for Compound 24:

Assay Parameter Result / Value Experimental Context
Minimum Inhibitory Concentration (MIC) 19.53 μg/mL Against multidrug-resistant (MDR) Pseudomonas aeruginosa and Staphylococcus aureus [1]
Bactericidal Efficacy (Flow Cytometry) 89.8% cell death Resulting from extensive membrane damage in bacterial cells [1]
Enzyme Inhibition (DNA Supercoiling Assay) Significant suppression of gyrase activity Confirmed via in vitro supercoiling assay [1]
Cytotoxicity (Hemolytic Assay) No cytotoxicity observed Indicating selective toxicity for bacterial cells [1]

Mechanism of Action: Dual Bactericidal Strategy

Compound 24 exhibits a dual mechanism, targeting the bacteria through two distinct pathways, which is crucial for overcoming conventional resistance.

Primary Action: DNA Gyrase Inhibition

DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process vital for DNA replication and transcription [2]. Compound 24 inhibits this enzyme.

  • Molecular Docking Analysis: Studies show that Compound 24 forms strong and stable interactions with the B subunit of DNA gyrase (Staphylococcus aureus and Pseudomonas aeruginosa). These interactions were more favorable than those of the positive control, Novobiocin [1].
  • Complex Stability: Molecular dynamics simulations demonstrated that the protein-ligand complex with Compound 24 is stable, with RMSD values remaining below 2.0 Å [1].
  • Functional Consequence: By binding to gyrase, the compound prevents it from carrying out its supercoiling function, leading to topological problems in the bacterial DNA and ultimately causing cell death [1]. The following diagram illustrates the mechanism of DNA gyrase and how Compound 24 inhibits it.

gyrase_mechanism RelaxedDNA Relaxed DNA GyraseATP DNA Gyrase (GyrA₂GyrB₂) + 2 ATP RelaxedDNA->GyraseATP GyraseComplex Gyrase-DNA Complex GyraseATP->GyraseComplex SupercoiledDNA Negatively Supercoiled DNA GyraseComplex->SupercoiledDNA Inhibitor Compound 24 Inhibitor->GyraseComplex Binds to GyrB Subunit

Diagram of the DNA gyrase catalytic cycle and inhibition by Compound 24.

Secondary Action: Bacterial Membrane Disruption

Flow cytometry experiments revealed that Compound 24 induces extensive damage to the bacterial membrane, resulting in high levels of cell death [1]. This physical disruption of the cell's integrity is a rapid bactericidal action.

  • Experimental Evidence: The high percentage (89.8%) of bacterial cell death observed via flow cytometry is a direct indicator of membrane damage [1].
  • Strategic Advantage: This dual-channel attack—simultaneously damaging the membrane and inhibiting a core enzyme like DNA gyrase—makes it exceptionally difficult for bacteria to develop resistance, as they would need to mutate multiple distinct pathways at once [1].

Detailed Experimental Protocols

To validate the above mechanisms, the following key experiments were conducted.

Protocol 1: In Vitro DNA Gyrase Supercoiling Assay

This assay tests the functional ability of the enzyme to introduce negative supercoils into DNA in the presence of the inhibitor [1] [3].

  • Principle: The assay exploits the different electrophoretic mobility of supercoiled versus relaxed plasmid DNA on an agarose gel. An inhibitor will prevent the conversion of the relaxed form back to the supercoiled form.
  • Procedure:
    • Reaction Setup: A 30 μL reaction mixture contains:
      • 35 mM Tris-HCl (pH 7.5)
      • 24 mM KCl
      • 4 mM MgCl₂
      • 2 mM DTT
      • 1.8 mM spermidine
      • 1 mM ATP
      • 6.5% (w/v) glycerol
      • 0.1 mg/mL albumin
      • DNA gyrase enzyme
      • 1 μg of relaxed plasmid DNA (substrate)
      • The test compound (e.g., Compound 24) or a control (e.g., DMSO or novobiocin) [3].
    • Incubation: The reaction is incubated at 37°C for 30 minutes.
    • Termination & Analysis: The reaction is stopped by adding a stopping solution (e.g., containing SDS). The samples are then loaded onto a 1% agarose gel and subjected to electrophoresis.
    • Visualization & Quantification: The gel is stained with a DNA-intercalating dye like ethidium bromide or SYBR Gold. The intensity of the supercoiled DNA band is quantified using a gel documentation system. Inhibition is evidenced by the presence of the relaxed plasmid band and the reduction or absence of the supercoiled band [3].
Protocol 2: High-Throughput Microplate Gyrase Assay

This is a more advanced, quantitative version of the supercoiling assay, suitable for screening many compounds [3].

  • Principle: It leverages the fact that negatively supercoiled DNA forms intermolecular triplexes more efficiently than relaxed DNA. Captured supercoiled DNA is then quantified.
  • Procedure:
    • Oligo Immobilization: A biotinylated triplex-forming oligonucleotide (TFO) is immobilized onto the wells of a streptavidin-coated 96-well microplate.
    • Enzyme Reaction: The DNA gyrase supercoiling reaction (as described in Protocol 1) is performed in a separate tube using a relaxed plasmid containing a triplex-forming sequence.
    • Triplex Formation: The reaction mixture is transferred to the oligo-coated microplate and incubated in Triplex Formation (TF) Buffer (e.g., 50 mM sodium acetate pH 5.0, 50 mM NaCl, 50 mM MgCl₂) for 30 minutes. This allows the newly supercoiled DNA to be captured by the TFO.
    • Washing & Detection: Unbound (relaxed) plasmid is washed away. The amount of captured supercoiled DNA is quantified by adding a fluorescent DNA stain like SYBR Gold and measuring the fluorescence. A decrease in fluorescence in inhibitor-treated wells indicates successful gyrase inhibition [3].
Protocol 3: Molecular Docking and Dynamics Simulations

These computational studies predict the binding affinity and stability of the compound within the enzyme's active site [1].

  • Docking Workflow:
    • Protein Preparation: The 3D crystal structure of the target (e.g., DNA gyrase B subunit) is obtained from a protein data bank. It is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.
    • Ligand Preparation: The 3D structure of Compound 24 is drawn and energy-minimized.
    • Grid Generation: A grid box is defined around the binding site of interest (e.g., the ATP-binding pocket of GyrB).
    • Docking Run: The ligand is docked into the protein's binding site using software like AutoDock Vina. The output is a set of poses ranked by binding affinity (kcal/mol).
  • Dynamics Workflow:
    • System Building: The top-ranked docked pose is solvated in a water box and ions are added to neutralize the system.
    • Simulation: The system is subjected to a molecular dynamics simulation (e.g., for 100 nanoseconds) under physiological conditions to observe its behavior over time.
    • Analysis: Key metrics like Root Mean Square Deviation (RMSD) of the protein-ligand complex and the number of hydrogen bonds are analyzed to confirm the stability of the binding interaction [1].

Conclusion and Research Implications

The indole-chalcone derivative, Compound 24, represents a highly promising template for novel antibacterial drug development due to its dual mechanism of action—combining potent DNA gyrase inhibition with bacterial membrane disruption [1]. This multi-target strategy, coupled with its demonstrated efficacy against multidrug-resistant pathogens and lack of cytotoxicity, positions it as a strong lead candidate for overcoming the growing challenge of antibiotic resistance.

Further research, including in vivo efficacy studies and more extensive toxicological profiling, is the logical next step in the development pipeline.

References

Comprehensive Technical Guide: DNA Gyrase Supercoiling Inhibition Mechanisms for Antibacterial Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to DNA Gyrase as a Therapeutic Target

DNA gyrase is a bacterial type II topoisomerase that plays an indispensable role in maintaining DNA topology through the introduction of negative supercoils into bacterial DNA at the expense of ATP hydrolysis. This enzyme is essential in all bacteria but absent from higher eukaryotes, making it an exceptionally attractive target for antibacterial agents with potential for selective toxicity [1]. The clinical validation of gyrase as a drug target is demonstrated by the success of fluoroquinolone antibiotics, which have enjoyed widespread clinical use for decades. However, the rapid emergence of bacterial resistance to these agents has necessitated the search for both new compound classes and novel modes of inhibition for this enzyme [1] [2].

The molecular architecture of DNA gyrase consists of a heterotetrameric complex formed by two GyrA and two GyrB subunits (A₂B₂), with each subunit type contributing distinct functional capabilities to the holoenzyme [3]. The GyrA subunits are primarily responsible for DNA breakage and reunion activities, containing the active-site tyrosine residues that form transient covalent bonds with DNA during the strand passage reaction. The GyrB subunits contain the ATPase active site that provides the energy necessary for the supercoiling reaction through ATP binding and hydrolysis [1] [4]. This structural organization creates multiple potential targeting sites for pharmacological intervention, ranging from the DNA-binding and cleavage sites to the ATP-binding pocket and various protein-protein interfaces essential for enzymatic function.

DNA Gyrase Structure and Supercoiling Mechanism

Structural Organization and Functional Domains

The DNA gyrase enzyme exhibits a sophisticated structural organization that facilitates its unique ability to introduce negative supercoils into DNA. The GyrA subunit consists of two primary domains: an N-terminal breakage-reunion domain (BRD) that contains the catalytic tyrosine residue responsible for DNA cleavage, and a C-terminal domain (CTD) that forms a distinctive β-pinwheel structure essential for DNA wrapping [4] [5]. The GyrB subunit is similarly organized into an N-terminal ATPase domain belonging to the GHKL (Gyrase, Hsp90, Histidine Kinase, MutL) superfamily, and a C-terminal TOPRIM (Topoisomerase-Primase) domain that provides the structural foundation for interaction with both GyrA and DNA [4]. These domains assemble into a functional heterotetramer with three distinct gating interfaces that control DNA transport through the enzyme during the supercoiling cycle [1].

The quaternary structure of gyrase creates three primary gating regions that undergo coordinated opening and closing during the supercoiling cycle. The N-gate, formed by the ATPase domains of GyrB, controls the entrance of the DNA segment to be transported (T-segment). The DNA-gate, formed at the interface of the GyrA subunits, facilitates the double-strand breakage and reunion reactions. The C-gate, constituted by the C-terminal domains of GyrA, serves as the exit point for the T-segment after strand passage [1] [3]. This multi-gate architecture enables the enzyme to maintain control over the DNA segments throughout the supercoiling reaction, preventing the accidental release of broken DNA ends that could prove deleterious to the bacterial cell.

DNA Supercoiling Catalytic Cycle

The catalytic mechanism of DNA supercoiling follows a sophisticated sequence of conformational changes often described as the "two-gate mechanism" [1]. The process begins with the binding of the gate segment (G-segment) of DNA to the enzyme, positioned at the interface between the GyrA dimer and the TOPRIM domains of GyrB. The DNA then wraps around the CTDs of GyrA in a positive, right-handed supercoil spanning approximately 130 base pairs, which facilitates the capture of the transported segment (T-segment) from the same DNA molecule [1]. The subsequent binding of ATP to the GyrB subunits induces dimerization of the N-gate, trapping the T-segment within the upper cavity of the enzyme [3] [4].

The G-segment is then cleaved via transesterification reactions, forming covalent phosphotyrosyl bonds between the catalytic tyrosine residues of GyrA and the 5'-phosphate groups of DNA, creating a reversible double-strand break [5]. The T-segment is passed through this break in an energy-dependent process fueled by ATP hydrolysis, resulting in the introduction of two negative supercoils into the DNA molecule [1] [3]. Following strand passage, the DNA gate reseals the break in the G-segment, and the C-gate opens to allow exit of the T-segment, completing the catalytic cycle. The hydrolysis of ATP and release of ADP resets the N-gate, preparing the enzyme for subsequent rounds of supercoiling [1].

G Start Start: Relaxed DNA Step1 G-segment Binding & DNA Wrapping Start->Step1 Step2 T-segment Capture & ATP Binding Step1->Step2 Step3 N-gate Closure (T-segment trapped) Step2->Step3 Step4 G-segment Cleavage (Double-strand break) Step3->Step4 Step5 Strand Passage (T-segment through break) Step4->Step5 Step6 G-segment Resealing & C-gate Opening Step5->Step6 Step7 T-segment Exit & ATP Hydrolysis Step6->Step7 End End: Negatively Supercoiled DNA Step7->End Inhibitor1 Simocyclinone Inhibition Inhibitor1->Step1 Inhibitor2 Novobiocin Inhibition Inhibitor2->Step2 Inhibitor3 Quinolone Inhibition Inhibitor3->Step4

DNA gyrase supercoiling cycle with primary inhibition sites. Colored circles indicate inhibitor targeting points.

DNA Gyrase Inhibitor Classes and Mechanisms of Action

Classification of Gyrase Inhibitors

DNA gyrase inhibitors are broadly categorized into two distinct classes based on their molecular mechanisms of action: catalytic inhibitors that disrupt the enzymatic activity of gyrase, and gyrase poisons that stabilize the covalent enzyme-DNA complex, leading to the accumulation of double-strand breaks [1]. This fundamental distinction has profound implications for both the antibacterial efficacy and potential resistance mechanisms associated with each inhibitor class. Catalytic inhibitors typically function by competing with essential cofactors or blocking functional sites necessary for the supercoiling reaction, while gyrase poisons act through a gain-of-function mechanism that converts the essential enzyme into a cellular toxin [1] [2].

The quinolone antibiotics, including ciprofloxacin and moxifloxacin, represent the most clinically successful examples of gyrase poisons. These compounds interact with the DNA breakage-reunion site at the interface of GyrA and the bound DNA, stabilizing the cleaved complex and preventing religation of the DNA break [1] [6]. In contrast, aminocoumarin antibiotics such as novobiocin function as catalytic inhibitors by competitively binding to the ATP-binding pocket in the GyrB subunit, preventing ATP hydrolysis and thereby blocking the energy transduction required for DNA supercoiling [1] [3]. More recently discovered inhibitor classes include the tricyclic pyrimidoindole inhibitors (TriBE inhibitors) that target the GyrB/ParE ATPase sites, and various compounds that interfere with DNA binding through interactions at the GyrA interface [2] [6].

Comparative Analysis of Major Inhibitor Classes

Table 1: DNA Gyrase Inhibitor Classes and Characteristics

Inhibitor Class Representative Compounds Molecular Target Mechanism of Action Primary Resistance Mechanisms
Quinolones/Fluoroquinolones Ciprofloxacin, Moxifloxacin, Nalidixic acid GyrA (DNA breakage-reunion site) Stabilize cleavage complex (poison) QRDR mutations (GyrA S83L, D87N); Efflux pump upregulation
Aminocoumarins Novobiocin, Coumermycin A1 GyrB (ATP-binding site) Competitive ATP inhibition (catalytic) GyrB R136 mutations; Reduced permeability
TriBE Inhibitors GP6 GyrB/ParE (ATP-binding site) ATP-competitive inhibition (catalytic) GyrB D81N, T173N; Efflux pump upregulation
Simocyclinone Simocyclinone D8 GyrA (CTD DNA-wrapping domain) Prevents DNA binding (catalytic) Not fully characterized

The quinolone antibiotics represent one of the most successful classes of gyrase-targeted antibacterials, originating from the accidental discovery of nalidixic acid as a chloroquine synthesis byproduct [1]. Structural modifications leading to fluoroquinolones have yielded compounds with significantly enhanced antimicrobial activity and broader spectrum of action. These agents primarily function by stabilizing the cleavage complex, converting gyrase into a cellular toxin that generates persistent double-strand breaks in bacterial DNA [1] [2]. The resulting DNA damage triggers SOS response activation and can lead to the production of reactive oxygen species, ultimately causing bacterial cell death [1].

The aminocoumarin antibiotics represent the classic example of catalytic inhibitors that target the ATP-binding site of GyrB. Novobiocin, the best-studied aminocoumarin, functions by mimicking the folded conformation of ATP, engaging in specific hydrogen bonds with residue D73 and a conserved water molecule within the ATP-binding pocket [3] [6]. This molecular mimicry prevents ATP binding and subsequent hydrolysis, thereby blocking the energy transduction required for the strand passage reaction. Although novobiocin was previously used clinically, it was discontinued due to efficacy and safety concerns, though it remains an important tool compound for understanding GyrB inhibition [2].

Emerging inhibitor classes such as the TriBE inhibitors (Tricyclic Bacterial Topoisomerase Inhibitors) represent promising approaches for overcoming existing resistance mechanisms. These compounds target the ATP-binding site of GyrB but engage distinct molecular interactions compared to aminocoumarins, as evidenced by their non-overlapping resistance profiles [2]. GP6, a representative TriBE inhibitor, demonstrates potent activity against various Gram-negative pathogens and shows asymmetric cross-resistance patterns, with GP6-resistant isolates frequently displaying cross-resistance to ciprofloxacin, but not vice versa [2]. This suggests potentially distinct binding modes and resistance trajectories that may offer therapeutic advantages in overcoming pre-existing fluoroquinolone resistance.

Resistance Mechanisms and Evolutionary Trajectories

Molecular Basis of Resistance

Bacterial resistance to gyrase inhibitors develops through diverse molecular mechanisms that can be broadly categorized into target-based resistance, resulting from mutations in the genes encoding gyrase subunits, and non-target resistance, primarily mediated by efflux pump upregulation or reduced permeability [2]. Target-based resistance mutations typically occur in specific regions of gyrase known as quinolone-resistance-determining regions (QRDRs), which encompass discrete areas of gyrA and gyrB that are critical for drug binding but not essential for enzymatic function [1]. In Escherichia coli, the most frequently observed quinolone resistance mutations occur at positions S83 and D87 in GyrA, which map to the putative DNA binding surface of α-helix 4 and directly interfere with drug binding without abolishing supercoiling activity [6].

For inhibitors targeting the GyrB subunit, resistance typically arises from specific point mutations in the ATP-binding pocket that disrupt inhibitor binding while preserving ATP recognition and hydrolysis. In the case of aminocoumarins, resistance primarily maps to position R136 in E. coli GyrB, which undergoes substitution to leucine, histidine, cysteine, serine, or alanine in resistant strains [6]. Similarly, resistance to TriBE inhibitors such as GP6 involves mutations at positions D81 and T173 in GyrB, which line the ATP-binding pocket and participate in direct interactions with the inhibitor molecules [2]. The structural specificity of these resistance mutations contributes to the distinct resistance profiles observed between different inhibitor classes, with minimal cross-resistance between quinolones and ATP-competitive inhibitors.

Evolutionary Dynamics of Resistance Acquisition

Recent research utilizing experimental evolution approaches has revealed fundamental differences in the evolutionary trajectories toward resistance between quinolones and novel inhibitor classes like TriBE inhibitors [2]. When bacterial populations are exposed to increasing concentrations of ciprofloxacin, resistance typically develops through a conserved evolutionary pathway characterized by initial target modifications (Stage I) followed by subsequent efflux pump upregulation (Stage II). In contrast, resistance evolution to GP6 follows distinct trajectories dominated by early efflux pump deregulation prior to or even in lieu of target modifications [2].

These differences in evolutionary dynamics are illustrated by the fact that during experimental evolution of Escherichia coli and Acinetobacter baumannii under GP6 selection pressure, efflux-related mutations emerged as the primary resistance mechanism in the majority of evolved populations [2]. The most prominently implicated efflux systems included the species-specific pumps AcrAB/TolC in E. coli and AdeIJK in A. baumannii, as well as the shared MdtK transporter. This pattern stands in stark contrast to ciprofloxacin resistance evolution, where target modifications in gyrA uniformly emerged first across all experimental lineages [2]. These findings highlight the critical influence of inhibitor class on the evolutionary dynamics of resistance development and suggest that efflux pump inhibition may represent a particularly valuable combinatorial approach for novel GyrB-targeted therapeutics.

Table 2: Comparative Evolutionary Trajectories for Gyrase Inhibitor Resistance

Evolutionary Feature Quinolones (e.g., Ciprofloxacin) TriBE Inhibitors (e.g., GP6) Aminocoumarins (e.g., Novobiocin)
Primary Stage I Mutations GyrA QRDR mutations (S83L, D87N) Efflux pump upregulation GyrB ATP-binding site (R136C/L/H/S)
Primary Stage II Mutations Efflux pump upregulation; ParC QRDR mutations GyrB ATP-binding site (D81N, T173N) Reduced permeability; Additional GyrB mutations
Cross-Resistance Profile Variable cross-resistance to other quinolones Strong cross-resistance to ciprofloxacin Limited to aminocoumarins
Dominant Resistance Mechanism Target modification Efflux pump upregulation Target modification

Experimental Methodologies for Assessing Gyrase Inhibition

DNA Supercoiling Inhibition Assays

The gold-standard methodology for evaluating gyrase inhibition involves in vitro DNA supercoiling assays that directly measure the enzyme's ability to introduce negative supercoils into relaxed DNA substrates [7] [8]. These assays typically utilize purified gyrase subunits reconstituted into functional heterotetramers and relaxed plasmid DNA (commonly pBR322) as the substrate [8]. The supercoiling reaction is conducted in optimized buffer conditions containing Tris-HCl (pH 7.5), magnesium chloride, potassium glutamate, ATP, dithiothreitol, and bovine serum albumin, with reactions initiated by enzyme addition and terminated using stop solution containing Sarkosyl and EDTA [7] [8].

The reaction products are subsequently separated by agarose gel electrophoresis, which resolves the topological isoforms of DNA based on their superhelical density. Relaxed DNA substrates migrate more slowly through the gel matrix, while negatively supercoiled DNA exhibits accelerated migration due to its compact conformation [8]. Following electrophoresis, gels are typically stained with ethidium bromide and visualized under UV illumination, with the amount of supercoiled DNA quantified by densitometric analysis [7]. The percentage inhibition is calculated by comparing supercoiling activity in the presence of test compounds relative to untreated controls, with IC₅₀ values determined through dose-response curves [7]. This assay provides a direct and quantitative measure of a compound's ability to inhibit the primary function of DNA gyrase and serves as a cornerstone for inhibitor characterization.

Advanced Methodological Approaches

Single-molecule techniques have emerged as powerful approaches for investigating the mechanochemical properties of gyrase and its inhibition. Recent methodological advances include the development of high-throughput single-molecule platforms that enable the study of DNA supercoiling effects on protein-DNA interactions under physiological conditions [9]. These approaches utilize specifically modified plasmid DNA labeled with fluorophores and biotin, allowing the induction of defined superhelical states using gyrase (for negative supercoiling) or reverse gyrase (for positive supercoiling) [9]. The application of these techniques has revealed that negative DNA supercoiling can exacerbate off-target effects in DNA unwinding by CRISPR-Cas9 and enhance binding interactions between mismatch repair proteins and damaged DNA [9].

Rotor bead tracking represents another single-molecule approach that has provided fundamental insights into the mechanochemical cycle of DNA gyrase [4]. This technique allows precise measurement of gyrase activity as a function of DNA tension and ATP concentration, enabling the development of detailed models that describe the coupling between ATP hydrolysis and DNA translocation [4]. Additionally, structural biology approaches including X-ray crystallography and cryo-electron microscopy have yielded high-resolution structures of gyrase domains and complexes with inhibitors, providing atomic-level insights into drug binding interactions and resistance mechanisms [1] [4]. These structural insights have facilitated structure-based drug design campaigns aimed at developing novel inhibitors that engage previously unexplored binding pockets on both GyrA and GyrB subunits [6].

G Start Assay Preparation Step1 Prepare Relaxed pBR322 (Topoisomerase I treatment) Start->Step1 Step2 Configure Reactions (Gyrase + Inhibitor + DNA) Step1->Step2 Step3 Incubate at 37°C (60 min) Step2->Step3 Step4 Terminate Reaction (Sarkosyl/EDTA) Step3->Step4 Step5 Proteinase K Treatment (Remove bound protein) Step4->Step5 Step6 Agarose Gel Electrophoresis (0.7%, 60V, 90 min) Step5->Step6 Step7 Ethidium Bromide Staining Step6->Step7 Step8 UV Visualization & Densitometry Step7->Step8 End IC₅₀ Determination Step8->End App1 Compound Screening Step8->App1 App2 Mechanism of Action Studies Step8->App2 App3 Resistance Characterization Step8->App3

DNA gyrase inhibition assay workflow. Colored circles indicate primary assay applications.

Future Directions and Therapeutic Outlook

The ongoing challenge of antibacterial resistance continues to drive innovation in gyrase-targeted drug discovery, with several promising avenues emerging for next-generation inhibitors. Structure-based drug design approaches have identified novel binding sites on both GyrA and GyrB subunits that remain unexploited by current clinical agents [6]. Molecular docking campaigns targeting the dimer interface of GyrA have identified small-molecule compounds that inhibit supercoiling activity through mechanisms distinct from quinolone action, potentially offering opportunities to overcome existing resistance determinants [6]. Similarly, ongoing efforts to target the ATP-binding site of GyrB have yielded novel chemical scaffolds with activity against fluoroquinolone-resistant strains, demonstrating the continued potential of this target site despite the historical precedent of aminocoumarins [2] [6].

The clinical advancement of non-quinolone inhibitors such as zoliflodacin (a spiropyrimidinetrione) and gepotidacin (a triazaacenaphthylene) demonstrates the continued potential for targeting type II topoisomerases with novel mechanisms of action [2]. These agents interact with distinct binding sites at the topoisomerase-DNA interface and show minimal cross-resistance with fluoroquinolones, addressing a critical limitation of existing therapies. Additionally, the discovery of interface swapping between gyrase heterotetramers reveals unexpected dynamics in gyrase complex formation and raises the possibility of non-homologous recombination facilitated by gyrase activity [5]. This phenomenon, which occurs rapidly in solution and is enhanced by DNA wrapping and GyrB oligomerization, may contribute to the genomic instability observed with fluoroquinolone treatment and represents a novel aspect of gyrase biology that could potentially be exploited therapeutically [5].

From a translational perspective, combination therapies targeting both gyrase and resistance mechanisms such as efflux pumps represent a promising strategy for extending the clinical utility of both existing and novel gyrase inhibitors [2]. The asymmetric cross-resistance observed between different inhibitor classes, where GP6-resistant isolates frequently display cross-resistance to ciprofloxacin but not vice versa, suggests that strategic sequencing of therapeutic agents may help manage resistance development in clinical settings [2]. Furthermore, species-specific differences in gyrase structure and function, such as the distinctive C-loop in Mycobacterium tuberculosis GyrB, offer opportunities for developing pathogen-specific agents with potentially reduced effects on the host microbiome [4]. As structural and mechanistic insights into gyrase function continue to advance, so too will opportunities for therapeutic intervention against this validated antibacterial target.

Conclusion

References

DNA Gyrase-IN-3 binding site on GyrA and GyrB subunits

Author: Smolecule Technical Support Team. Date: February 2026

DNA Gyrase Inhibitor Binding Sites

The table below summarizes the established binding sites and mechanisms for various classes of DNA gyrase inhibitors, based on recent structural and biochemical studies.

Inhibitor Class Target Subunit Binding Site / Mechanism Key Structural Insights
Fluoroquinolones (e.g., Ciprofloxacin) Primarily GyrA [1] [2] Binds at the DNA-protein interface; interacts with the Quinolone Resistance-Determining Region (QRDR) and distorted DNA [2]. Mutations in GyrA (e.g., Ser83→Trp) confer strong resistance [2]. Some GyrB mutations (e.g., Asp426→Asn) also affect binding, suggesting a larger, conformationally dynamic pocket [2].
Tricyclic GyrB/ParE (TriBE) Inhibitors (e.g., GP6) GyrB [1] Targets the ATP-binding site in the GHKL domain [1]. Mutations occur in a compact area near the ATP-binding site (e.g., GyrB residues 426 and 447). Notably, no GyrA or ParE variants are selected by this class [1].
Novel Bacterial Topoisomerase Inhibitors (NBTIs) (e.g., Gepotidacin) GyrA & DNA [3] Binds at the DNA cleavage interface, stabilizing a pre-opening state of the DNA-gate [3]. Cryo-EM structures show the inhibitor stabilized between DNA and GyrA, a distinct mechanism from fluoroquinolones and ATP-competitive inhibitors [3].
Aminocoumarins (e.g., Novobiocin) GyrB [4] Directly competes with ATP in the GHKL ATPase domain [4]. A well-characterized competitive inhibitor of the ATP-binding site [4].

Experimental Protocols for Inhibitor Characterization

To determine the binding site and mechanism of a novel inhibitor like DNA Gyrase-IN-3, the following ensemble of biochemical and structural assays is typically employed.

DNA Supercoiling Inhibition Assay

This is a primary functional assay to confirm a compound inhibits gyrase activity [5] [4].

  • Procedure: Incubate DNA gyrase with a relaxed plasmid DNA substrate in supercoiling reaction buffer (e.g., 35 mM Tris-HCl, pH 7.5-8.0, 4 mM MgCl₂, 24 mM KCl, 2 mM DTT, 1.75 mM ATP, 6.5% glycerol) and the test compound [5] [2].
  • Analysis: After incubation, reactions are stopped and analyzed by agarose gel electrophoresis. Inhibition is visualized by the reduced formation of supercoiled DNA compared to the control [4].
Cleavage Complex Stabilization Assay

This test determines if an inhibitor is a "gyrase poison" that stabilizes the covalent enzyme-DNA cleavage complex [4].

  • Procedure: Incubate gyrase with DNA and the compound. The reaction is halted with sodium dodecyl sulfate (SDS) and proteinase K to digest the enzyme. If a cleavage complex is stabilized, linearized DNA fragments will be visible on an agarose gel [2] [4].
ATPase Activity Assay

This assesses if the inhibitor targets the GyrB ATPase activity.

  • Procedure: Measure the ATP hydrolysis rate of gyrase in the presence of DNA and the compound. A decrease in activity suggests competition with or allosteric interference at the ATP-binding site. IC₅₀ values can be determined (e.g., Novobiocin IC₅₀ = 26 nM) [4].
High-Throughput Screening (HTS) Assays

Modern HTS methods, like the Supercoiling-Dependent Fluorescence Quenching (SDFQ) assay, enable rapid screening of large compound libraries [4]. This assay uses a fluorescently labeled plasmid whose signal changes upon supercoiling, allowing for quantitative, miniaturized analysis of inhibition.

The relationships between these key experiments and the information they provide are summarized in the workflow below:

G Start Novel Gyrase Inhibitor (this compound) SupercoilingAssay Supercoiling Inhibition Assay Start->SupercoilingAssay CleavageAssay Cleavage Complex Assay Start->CleavageAssay ATPaseAssay ATPase Activity Assay Start->ATPaseAssay HTS HTS (e.g., SDFQ Assay) Start->HTS Result1 Functional Inhibition Confirmed SupercoilingAssay->Result1 Result2 Gyrase Poison? (Stabilizes Cleavage Complex) CleavageAssay->Result2 Result3 ATP-Competitive Inhibitor? ATPaseAssay->Result3 Result4 Potency & Specificity (IC₅₀) HTS->Result4 Structural Structural Analysis (Cryo-EM, X-ray) Result1->Structural Result2->Structural Result3->Structural Result4->Structural Final Defined Binding Site & Mechanism Structural->Final

Experimental workflow for characterizing a novel DNA gyrase inhibitor, from functional assays to structural analysis.

Research Recommendations

Given the absence of specific data on this compound, the following approaches may help you proceed:

  • Consult Patent Literature: The compound's name suggests it may be from a commercial screening library or described in a patent. Detailed pharmacological data is often found in patent applications.
  • Conduct Functional Profiling: Use the experimental protocols outlined above to determine whether this compound acts through a known mechanism (ATP-competitive, poison) or represents a novel class.
  • Explore Structural Biology: If the compound is potent, cryo-EM (as used for the E. coli gyrase-gepotidacin complex [3]) or X-ray crystallography would be the definitive methods to visualize its binding site.

References

Comprehensive Technical Guide: Mechanism of Negative Supercoiling by DNA Gyrase

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the guide.

Introduction to DNA Supercoiling and Gyrase Significance

DNA gyrase is a unique type IIA topoisomerase that actively introduces negative supercoils into bacterial DNA through an ATP-dependent process, distinguishing it from other topoisomerases that primarily relax DNA supercoils [1]. This fundamental enzyme maintains bacterial genomic architecture by regulating DNA supercoiling, which is essential for crucial cellular processes including DNA replication, transcription, and chromosome segregation [2] [3]. The negative supercoiling state introduced by gyrase facilitates DNA strand separation by reducing the energy required for unwinding the double helix, thereby enabling access to genetic information [4] [3].

The biological necessity of DNA gyrase extends beyond housekeeping functions to include cellular adaptation and virulence regulation in pathogenic species. Environmental stresses such as temperature shifts, pH changes, and osmotic stress trigger rapid changes in DNA supercoiling that serve as global regulatory signals, modulating the expression of stress response genes and virulence factors in numerous bacterial pathogens [3]. This central role in bacterial physiology makes gyrase an excellent target for broad-spectrum antibiotics, with several classes of drugs including fluoroquinolones and aminocoumarins specifically inhibiting its activity [1]. The critical nature of gyrase function, combined with its absence in humans, underpins its value as a therapeutic target in antibacterial drug development.

Structural Organization of DNA Gyrase

Subunit Architecture and Domain Organization

DNA gyrase functions as an A₂B₂ heterotetramer composed of two GyrA and two GyrB subunits that form a sophisticated molecular machine with multiple functional domains [1]. The GyrA subunit contains several critical domains: the DNA gate domain that forms the double-strand break in the G-segment DNA, the tower domain that extends upward from the cleavage core, and the C-terminal domain (CTD) featuring a distinctive β-pinwheel structure [2] [5]. The GyrB subunit contributes the ATPase domain that powers the supercoiling reaction through ATP binding and hydrolysis, along with the TOPRIM domain that works in conjunction with GyrA to form the DNA cleavage core [2] [6].

The structural organization creates three essential gating interfaces that operate coordinately during the supercoiling cycle: (1) the N-gate formed by GyrB ATPase domains that traps the DNA T-segment; (2) the DNA gate composed of GyrA WHD domains that cleaves and relegates the G-segment; and (3) the C-gate formed by GyrA subunits that allows exit of the transported DNA segment [6]. This sophisticated architecture enables gyrase to perform the mechanically complex process of passing one DNA duplex through another in a controlled manner.

The C-Terminal Domain and DNA Wrapping

The C-terminal domain (CTD) of GyrA represents a critical structural specialization that distinguishes DNA gyrase from other type IIA topoisomerases [2] [5]. This domain folds into a circular β-pinwheel structure composed of six blades that form a positively charged lateral surface for DNA binding [2]. The CTD enables gyrase to wrap approximately 120-150 base pairs of DNA around the enzyme complex, facilitating the formation of a positive DNA crossover that is essential for the introduction of negative supercoils [2] [5].

The blade structures of the CTD contain conserved sequence motifs, with Blade 1 featuring the essential 'GyrA-box' motif ((R/K)xxxG) where mutations abolish supercoiling activity while preserving relaxation capability [2] [5]. Recent cryo-EM structural studies of full-length Thermus thermophilus DNA gyrase have revealed how DNA is asymmetrically wrapped around the β-pinwheel domains, with the path of the DNA guided through cooperative interactions between the ATPase and β-pinwheel domains [2]. This wrapping mechanism positions the DNA for the strand passage reaction that introduces negative supercoils and contributes to the enzyme's unique ability to actively supercoil DNA rather than merely relax it.

Table 1: Key Structural Domains of DNA Gyrase and Their Functions

Domain/Subunit Structural Features Functional Role Critical Elements
GyrA Subunit WHD, Tower, CTD domains DNA cleavage/relegation, DNA wrapping Catalytic tyrosine, GyrA-box motif
GyrB Subunit ATPase, TOPRIM domains ATP hydrolysis, DNA binding ATP binding pocket, TOPRIM fold
N-gate GyrB dimer interface T-segment capture ATP-regulated opening/closing
DNA gate GyrA dimer interface G-segment cleavage Double-strand break formation
C-gate GyrA C-terminal region T-segment exit Coordinated with DNA gate
CTD Six-bladed β-pinwheel DNA wrapping Positively charged surface

Molecular Mechanism of Negative Supercoiling

The DNA Supercoiling Cycle

The introduction of negative supercoils by DNA gyrase follows a sophisticated catalytic cycle that couples DNA manipulation to ATP hydrolysis through a series of coordinated structural transitions. The cycle begins with gyrase binding to a gate segment (G-segment) of DNA, which becomes sandwiched between the TOPRIM domains of GyrB and the WHD domains of GyrA [6]. Simultaneously, a contiguous section of DNA wraps around the CTDs of GyrA in a positive (+) crossover configuration, forming what will become the transported segment (T-segment) [2] [5]. This DNA wrapping positions the T-segment for capture by the enzyme's N-gate.

The catalytic cycle progresses through several key steps:

  • ATP binding and N-gate closure: Binding of two ATP molecules to the GyrB subunits induces dimerization of the ATPase domains, closing the N-gate and trapping the T-segment within the enzyme's central cavity [1] [6].

  • G-segment cleavage and DNA gate opening: The G-segment is cleaved through transesterification reactions between catalytic tyrosines in GyrA (Y122 in E. coli) and the DNA backbone phosphates, creating a reversible double-strand break [6]. This cleavage opens the DNA gate while the protein-DNA covalent linkages preserve energy for subsequent relegation.

  • T-segment passage and strand transport: The trapped T-segment is transported through the cleaved G-segment, passing sequentially through the N-gate, DNA gate, and C-gate [2] [1]. This strand passage event converts the initially positive wrapped crossover into a negative node.

  • G-segment relegation and gate resetting: Following T-segment passage, the DNA gate closes and the G-segment is re-ligated through reversal of the transesterification reaction [6]. The C-gate opens to allow exit of the T-segment, completing the introduction of two negative supercoils [1].

  • ATP hydrolysis and N-gate reopening: Hydrolysis of ATP to ADP resets the N-gate to its open conformation, preparing the enzyme for another catalytic cycle [6]. This step ensures the unidirectionality of the reaction.

The entire process exhibits remarkable cooperativity between domains, with the ATPase and β-pinwheel domains working in concert to guide DNA through the strand passage reaction [2]. The coupling between ATP hydrolysis and DNA transport ensures that the reaction proceeds efficiently with minimal dissipation of energy as heat.

DNA Wrapping and Crossover Trapping

A distinctive feature of DNA gyrase's mechanism is its ability to wrap DNA around the CTD domains before strand passage, which enables the enzyme to work on a single DNA molecule rather than requiring two separate duplexes [2] [5]. Recent cryo-EM structures of full-length DNA gyrase have revealed that DNA wrapping occurs asymmetrically around the β-pinwheel domains, with the wrapped DNA adopting a path that positions it optimally for capture as the T-segment [2]. The positive crossover formed by this wrapping becomes converted to a negative crossover after strand passage, resulting in a net introduction of negative supercoiling.

The ATPase domain plays a crucial role in this process by acting as a 'crossover trap' that sequesters the DNA positive crossover before strand passage [2]. This trapping function ensures that the DNA is properly positioned for transport through the cleaved G-segment. Structural studies have shown that the stability of DNA wrapping by the CTD provides one limit to the extent of DNA supercoiling, beyond which strand passage competes with ATP-dependent supercoil relaxation [5]. Weakening CTD-DNA interactions through mutagenesis slows supercoiling, impairs DNA-dependent ATP hydrolysis, and limits the extent of DNA supercoiling, while simultaneously enhancing decatenation and supercoil relaxation activities [5].

Figure 1: DNA Gyrase Catalytic Cycle for Negative Supercoil Introduction. The mechanism proceeds through four major phases: (1) DNA binding and wrapping around the C-terminal domains; (2) ATP-driven activation with T-segment capture; (3) Strand passage through the cleaved DNA gate; (4) Enzyme reset with ATP hydrolysis. Each cycle introduces two negative supercoils.

Quantitative Analysis of Supercoiling Activity

Thermodynamic and Kinetic Parameters

DNA gyrase exhibits remarkable catalytic efficiency in its supercoiling activity, with well-characterized thermodynamic and kinetic parameters that vary among bacterial species. Escherichia coli gyrase can introduce 1-2 negative supercoils per second into positively supercoiled or relaxed DNA substrates in a highly efficient manner, consuming approximately 1-2 molecules of ATP per round of strand passage in vitro [5]. In contrast, Mycobacterium tuberculosis gyrase operates substantially slower (20-50-fold reduction in rate) and achieves a superhelical setpoint approximately 30% lower than that of E. coli gyrase [5]. These species-specific differences highlight how gyrase has evolved distinct homeostatic supercoiling parameters optimized for different physiological contexts.

The superhelical density (σ) introduced by gyrase is typically maintained in bacterial chromosomes at approximately σ = -0.06 to -0.07, meaning the DNA is underwound by about 6-7% relative to relaxed B-form DNA [7] [4]. This level of negative supercoiling is sufficient to facilitate strand separation for transcription and replication while maintaining chromosomal integrity. Each catalytic cycle of gyrase changes the linking number (ΔLk) by -2, with the free energy required derived from ATP hydrolysis [1]. The linking number difference (ΔLk) between supercoiled DNA and relaxed DNA is described by the equation ΔLk = Lk - Lk₀, where Lk₀ represents the linking number of relaxed B-DNA under the same conditions, typically one turn per 10.4-10.5 base pairs [7] [4].

Table 2: Quantitative Parameters of DNA Gyrase Activity Across Bacterial Species

Parameter E. coli M. tuberculosis B. subtilis Measurement Method
Supercoiling Rate 1-2 supercoils/sec 0.02-0.1 supercoils/sec ~0.5 supercoils/sec Plasmid relaxation assays
ATP Consumption 1-2 ATP/supercoiling event Not fully characterized ~2 ATP/supercoiling event ATPase coupled assays
Superhelical Setpoint -0.06 to -0.07 ~30% lower than E. coli Similar to E. coli 2D gel electrophoresis
Processivity Moderate Lower Moderate Single-molecule studies
DNA Wrapping Length ~120-150 bp Not characterized ~120-150 bp DNA footprinting
Coupling Efficiency and Supercoiling Control

DNA gyrase operates with high thermodynamic efficiency, balancing the energetics of DNA wrapping and unwrapping with nucleotide binding and hydrolysis to drive DNA supercoiling while avoiding off-pathway intermediates [5]. The enzyme's coupling efficiency between ATP hydrolysis and supercoiling is influenced by the stability of DNA-CTD interactions, with mutations that strengthen DNA wrapping partially uncoupling ATP turnover from strand passage and manifesting in futile cycling [5]. This precise control prevents excessive supercoiling that could compromise genomic integrity while maintaining sufficient negative supercoiling to facilitate DNA transactions.

The extent of DNA supercoiling achieved by gyrase is limited by kinetic competition between ATP-dependent negative supercoiling and ATP-independent supercoil relaxation [5]. Steady-state supercoiling levels are achieved when the probability of wrapping and passing a T-segment in cis equals that of engaging and passing a T-segment in trans [5]. The CTD domains act as DNA topology rheostats that help set the maximal extent of DNA supercoiling through an evolutionarily tunable capacity to stably engage and wrap DNA segments in a supercoiled context [5]. This regulatory mechanism allows different bacterial species to maintain distinct supercoiling setpoints appropriate for their specific environmental niches and physiological requirements.

Experimental Methods for Studying Gyrase Mechanism

Structural Biology Approaches

Understanding the molecular mechanism of DNA gyrase has been greatly advanced by structural biology techniques that provide high-resolution insights into enzyme architecture and conformational changes. Cryo-electron microscopy (cryo-EM) has emerged as a particularly powerful method, enabling visualization of full-length gyrase complexes with bound DNA substrates. Recent cryo-EM studies of Thermus thermophilus DNA gyrase alone and in cleavage complex with a 155 bp DNA duplex in the presence of ciprofloxacin have revealed the architectural organization of subunits and the path of DNA wrapped around the β-pinwheel domains [2]. These structures provided the first visualization of how DNA is asymmetrically wrapped around the gyrase-specific C-terminal domains and guided to introduce negative supercoils.

X-ray crystallography has complemented these efforts by providing atomic-resolution structures of individual domains and subcomplexes, including the breakage-reunion domain of DNA gyrase and the ATPase domain of GyrB [1]. Supramolecular mass spectrometry using native electrospray ionization has been employed to study stoichiometry and interactions in full-length DNA gyrase complexes, revealing oligomeric states and DNA binding properties [2]. These structural approaches have been instrumental in identifying drug binding sites and understanding antibiotic mechanisms of action, with crystal structures of gyrase complexes with fluoroquinolones revealing how these drugs stabilize the cleavage complex [2] [6].

Biochemical and Biophysical Assays

A diverse array of biochemical and biophysical assays has been developed to quantify gyrase activity and mechanism. Standard DNA supercoiling assays monitor the conversion of relaxed plasmid DNA to supercoiled topoisomers through agarose gel electrophoresis, allowing quantification of supercoiling rates and efficiency [2] [5]. ATPase assays measure hydrolysis activity spectroscopically using coupled enzyme systems or radioactive ATP, providing information on catalytic turnover and coupling efficiency [5]. DNA cleavage assays detect the formation of covalent enzyme-DNA complexes stabilized by quinolone antibiotics, typically using denaturing conditions to trap cleavage intermediates [6].

Advanced single-molecule techniques have provided unprecedented insights into gyrase mechanics. Magnetic tweezers allow precise application of force and torque to individual DNA molecules while monitoring supercoiling in real time, revealing details of gyrase processivity and torque generation [8] [1]. Single-molecule FRET approaches using total internal reflection fluorescence microscopy enable high-throughput studies of protein-DNA interactions under supercoiled conditions [8]. These methods have revealed that gyrase can undergo rapid interface swapping between heterotetramers, a phenomenon that occurs within minutes in solution and is favored by DNA wrapping and GyrB oligomerization [6]. This swapping mechanism may facilitate recombination events and provides an alternative explanation for how gyrase heterodimers containing a single active-site tyrosine can carry out double-strand passage reactions.

G cluster Experimental Workflow for DNA Gyrase Studies A Sample Preparation Protein Expression & Purification DNA Substrate Preparation B Structural Analysis Cryo-EM X-ray Crystallography Supramolecular MS A->B C Biochemical Assays Supercoiling Assays ATPase Measurements Cleavage Complex Detection A->C D Biophysical Approaches Single-Molecule Techniques Magnetic Tweezers Single-Molecule FRET A->D E Data Integration Mechanistic Insights Drug Binding Studies Dynamic Modeling B->E C->E D->E

Figure 2: Integrated Experimental Approaches for Studying DNA Gyrase Mechanism. Research methodologies combine structural, biochemical, and biophysical techniques to elucidate the supercoiling mechanism at multiple levels, from atomic structure to real-time dynamics.

Regulation and Functional Diversity of DNA Gyrase

Cellular Control of Supercoiling Activity

DNA gyrase activity is tightly regulated within bacterial cells to maintain supercoiling homeostasis despite varying transcriptional and replicative demands. The primary regulation occurs through the balance between gyrase and topoisomerase I activities, with gyrase introducing negative supercoils while topo I removes them [3]. This equilibrium is dynamically adjusted in response to environmental conditions through changes in the cellular [ATP]/[ADP] ratio, which modulates gyrase activity since ATP binding is required for its supercoiling function [3]. Environmental stresses including heat shock, cold shock, acidic stress, osmotic stress, and anaerobic conditions trigger rapid changes in DNA supercoiling that serve as global regulatory signals [3].

Additional regulatory mechanisms include nucleoid-associated proteins (NAPs) such as HU and Fis that influence DNA topology and topoisomerase activity, transcriptional control of gyrase expression through the GyrA and GyrB subunits, and post-translational modifications that modulate enzyme function [3]. In Escherichia coli, the nucleoid-associated protein Fis activates topoisomerase I during oxidative stress, promoting DNA relaxation [3]. This sophisticated regulatory network ensures that chromosomal supercoiling remains appropriate for cellular needs under diverse growth conditions, with rapid response to environmental challenges that is particularly important for pathogens during infection.

Species-Specific Adaptations and Functional Diversification

While the core mechanism of DNA gyrase is conserved across bacteria, the enzyme has undergone species-specific adaptations that tune its properties to particular physiological contexts. These adaptations manifest as differences in supercoiling rate, processivity, coupling efficiency, and superhelical setpoint [5]. For example, gyrase from the slow-growing pathogen Mycobacterium tuberculosis exhibits substantially slower kinetics compared to the enzyme from E. coli, reflecting different replicative and transcriptional demands [5]. The C-terminal domains appear to be particularly important in determining these species-specific characteristics, with sequence variations affecting DNA wrapping stability and consequently supercoiling parameters [5].

DNA gyrase also exhibits catalytic plasticity that enables it to perform additional functions beyond negative supercoiling. Under certain conditions, gyrase can mediate DNA relaxation, decatenation of interlinked chromosomes, and knot resolution [4]. Mutations that weaken DNA wrapping by the CTD enhance these alternative activities while impairing supercoiling, suggesting evolutionary tuning of these functions [5]. This functional flexibility allows gyrase to address diverse topological challenges that arise during DNA metabolism, making it a central coordinator of chromosome topology in bacterial cells.

Antibiotic Targeting and Therapeutic Implications

Mechanisms of Gyrase Inhibition

DNA gyrase is the target of several clinically important antibiotic classes that exploit its essential role in bacterial survival. Fluoroquinolones (including ciprofloxacin and nalidixic acid) function as topoisomerase poisons that trap the enzyme in a cleavage complex intermediate, preventing DNA relegation and generating persistent double-strand breaks [2] [1]. Structural studies have revealed that ciprofloxacin traps a DNA pre-transport conformation, stabilizing the cleavage complex by intercalating between DNA bases at the gate segment [2]. This mechanism contrasts with that of aminocoumarins (such as novobiocin and coumermycin A1), which competitively inhibit the ATPase activity of GyrB by binding to the ATPase active site, preventing the energy transduction required for supercoiling [1].

The targeting of gyrase by these distinct antibiotic classes highlights the enzyme's vulnerability at different points in its catalytic cycle. Fluoroquinolones exploit the transient DNA cleavage step that is essential for strand passage, while aminocoumarins target the ATP binding that drives the reaction forward. Both mechanisms ultimately disrupt chromosomal topology and generate DNA damage that leads to bacterial cell death, though through different intermediate states. Recent structural insights into full-length gyrase in complex with antibiotics provide opportunities for structure-based drug design to develop next-generation inhibitors with improved potency and reduced susceptibility to resistance mechanisms.

Resistance Mechanisms and Drug Development

The clinical utility of gyrase-targeting antibiotics is threatened by the emergence of resistance mechanisms that compromise drug efficacy. The primary resistance pathway involves mutations in gyrase subunits that reduce drug binding while preserving enzymatic function. In GyrA, common mutations occur in the quinolone resistance-determining region (QRDR) near the catalytic tyrosine, altering the drug binding pocket [1]. GyrB mutations can confer resistance to aminocoumarins by affecting the ATPase domain [1]. Additional resistance mechanisms include efflux pump overexpression that reduces intracellular drug concentrations and protection proteins that interact with the drug-enzyme complex [1].

Current drug development efforts focus on overcoming these resistance mechanisms through several strategies: designing novol antibiotic analogs that maintain binding to mutated enzymes, developing dual-targeting compounds that inhibit both gyrase and topoisomerase IV, and identifying allosteric inhibitors that target previously unexploited sites on the enzyme complex [6]. The discovery of interface swapping in gyrase suggests potential new vulnerabilities that might be targeted therapeutically [6]. Additionally, species-specific differences in gyrase structure offer opportunities for developing narrow-spectrum antibiotics with reduced impact on beneficial microbiota and decreased selection for broad resistance.

Table 3: DNA Gyrase-Targeting Antibiotics and Resistance Mechanisms

Antibiotic Class Molecular Target Mechanism of Action Primary Resistance Mechanisms
Fluoroquinolones GyrA (DNA gate) Stabilize cleavage complex GyrA mutations (QRDR), efflux pumps
Aminocoumarins GyrB (ATPase domain) Competitive ATP inhibition GyrB mutations, efflux pumps
Albicidin GyrB (TOPRIM domain) Blocks DNA binding Not fully characterized
Simocyclinone GyrA CTD Prevents DNA wrapping Reduced uptake, efflux pumps

Conclusion and Future Perspectives

DNA gyrase remains a fascinating molecular machine that continues to reveal new complexities in its structure, mechanism, and regulation. Recent advances in structural biology, particularly through cryo-EM, have provided unprecedented views of the full-length enzyme in action, illuminating how DNA wrapping and asymmetric domain organization enable negative supercoiling [2]. The discovery of interface swapping between gyrase heterotetramers adds a new dimension to our understanding of enzyme dynamics and suggests potential mechanisms for recombination and genomic instability induced by gyrase-targeting antibiotics [6].

References

DNA Gyrase as a Drug Target: Mechanisms and Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

DNA gyrase is an essential bacterial enzyme, a type IIA topoisomerase, that introduces negative supercoils into DNA. Its absence in humans makes it an excellent antibacterial target [1] [2]. The active enzyme is an A₂B₂ heterotetramer composed of two GyrA and two GyrB subunits [3] [4].

The table below summarizes the core functions and the points of inhibition for this enzyme.

Aspect Description Inhibition Point & Examples
Core Function Introduces negative supercoils into DNA in an ATP-dependent manner to manage DNA topology and facilitate replication/transcription [1] [3] [2]. N/A
Catalytic Mechanism Follows a "two-gate mechanism" involving a DNA segment (G-segment) cleavage and another segment (T-segment) passage through three gated interfaces (N-gate, DNA-gate, C-gate) [2] [5]. N/A

| Primary Inhibition Strategies | 1. Catalytic Inhibitors: Block enzyme activity (e.g., Novobiocin inhibits ATPase activity). 2. Gyrase Poisons: Stabilize the covalent enzyme-DNA 'cleavage complex', leading to double-strand breaks (e.g., Fluoroquinolones like Ciprofloxacin) [2]. | N/A |

The following diagram illustrates the supercoiling cycle and the key points where different classes of inhibitors, such as fluoroquinolones and novobiocin, act upon the enzyme.

G Start Start: Relaxed DNA Step1 1. DNA Binding & Wrapping (G-segment bound, T-segment captured) Start->Step1 Step2 2. ATP Binding & N-gate Closure (T-segment trapped) Step1->Step2 Step3 3. Double-Strand Cleavage (G-segment cleaved, DNA gate opens) Step2->Step3 Step4 4. T-segment Passage & Gate Opening (T-segment passed through DNA & C-gates) Step3->Step4 Step5 5. DNA Religation & Reset (G-segment resealed, N-gate opens) Step4->Step5 End End: Negatively Supercoiled DNA Step5->End Inhibitor1 Inhibitor: Novobiocin Binds GyrB, blocks ATPase activity Inhibitor1->Step2 Inhibitor2 Inhibitor: Fluoroquinolones (e.g., Ciprofloxacin) Bind cleavage complex, prevent religation Inhibitor2->Step3 Inhibitor3 Inhibitor: Simocyclinone Prevents DNA binding Inhibitor3->Step1

DNA gyrase supercoiling cycle and inhibitor targets.

Established Methods for Target Engagement Studies

While data for DNA Gyrase-IN-3 is unavailable, the following methodologies are standard for demonstrating target engagement and mechanism of action for gyrase inhibitors. These can be directly applied to study any novel compound.

The table below outlines key experimental protocols used in this field.

Method Key Measured Outputs Interpretation & Significance

| Enzymatic Activity Assays | • Supercoiling of relaxed DNA plasmid. • Relaxation of supercoiled DNA (ATP-independent). • Decatenation of kinetoplast DNA [4]. | A reduction in activity indicates functional inhibition. The specific activity affected (e.g., supercoiling vs. relaxation) helps identify the mechanism. | | DNA Cleavage Complex Stabilization | • Quantification of linear DNA formed via gel electrophoresis. • Often performed in the presence of SDS to trap the complex [2] [5]. | An increase in cleaved DNA indicates a "poison" mechanism (like fluoroquinolones), which is often more bactericidal. | | ATPase Activity Assay | • Rate of ATP hydrolysis (e.g., using coupled enzyme systems or radiolabeled ATP) [4]. | Inhibition points to a compound targeting the GyrB subunit's ATPase domain, a catalytic inhibition strategy (like novobiocin). | | Structural Analysis (Cryo-EM/X-ray) | • High-resolution 3D structure of compound bound to gyrase-DNA complex [6]. | Provides definitive proof of binding and reveals the exact molecular interactions and binding site (allosteric vs. active site). | | Antibacterial Activity & Resistance | • Minimum Inhibitory Concentration (MIC). • Sequencing of resistant mutant genes (e.g., QRDR in gyrA/gyrB) [2]. | Whole-cell activity and mutations in the target gene are strong in vivo evidence for specific engagement. |

A Modern Case Study: LEI-800

A recent publication highlights the discovery of LEI-800, an isoquinoline sulfonamide identified as an allosteric inhibitor of E. coli DNA gyrase [6]. This case perfectly illustrates the application of the above methodologies:

  • Target Identification: Resistance mutations in gyrA (GyrA T163I) pointed to gyrase as the target [6].
  • Structural Evidence: A cryo-EM structure (PDB: 8QQI) showed LEI-800 binds a hydrophobic allosteric pocket in the GyrA subunit, distinct from the fluoroquinolone binding site [6].
  • Functional Profile: It exhibits antibacterial activity against fluoroquinolone-resistant bacteria, confirming a different MoA [6].

References

DNA gyrase supercoiling assay protocol: application notes for evaluating DNA Gyrase-IN-3

Author: Smolecule Technical Support Team. Date: February 2026

DNA gyrase is a essential bacterial type II topoisomerase and a validated target for antibacterial drug development [1]. It is unique among topoisomerases for its ability to introduce negative supercoils into DNA in an ATP-dependent manner [2]. This application note provides a detailed protocol for assessing the inhibitory activity of DNA Gyrase-IN-3 and similar compounds against DNA gyrase through in vitro supercoiling assays, which measure the conversion of relaxed plasmid DNA to negatively supercoiled forms [1].

Introduction to DNA gyrase and supercoiling

DNA gyrase plays a crucial role in bacterial cells by modulating DNA topology - it resolves positive supercoils that accumulate ahead of replication forks and transcription bubbles and introduces negative supercoils into chromosomal DNA [1]. Most bacterial species maintain a genome that is approximately 6% underwound, a state facilitated by gyrase activity [1]. This enzyme functions through a double-stranded DNA cleavage and religation mechanism, changing the linking number in steps of -2 with ATP hydrolysis required for catalytic turnover [2].

The supercoiling assay capitalizes on the unique ability of DNA gyrase to introduce negative supercoils into relaxed DNA, a function not shared by other topoisomerases [1]. Inhibition of this activity serves as a key indicator of compound efficacy and potency, making this assay particularly valuable for antibacterial drug discovery efforts targeting type II topoisomerases [1] [3].

Experimental workflow for supercoiling assays

The diagram below illustrates the complete experimental workflow for the DNA gyrase supercoiling assay:

G cluster_prep 1. DNA Substrate Preparation cluster_reaction 2. Supercoiling Reaction Setup cluster_analysis 3. Reaction Termination & Analysis Start Start Supercoiling Assay RelaxedDNA Prepare relaxed pBR322 DNA (0.5 µg/reaction) Start->RelaxedDNA TopoI Treat with Calf Thymus Topoisomerase I RelaxedDNA->TopoI Inactivate Heat Inactivate (75°C for 10 min) TopoI->Inactivate Verify Verify Relaxation by Gel Electrophoresis Inactivate->Verify AssayBuffer Prepare Assay Buffer (Tris-HCl, KCl, MgCl₂, BSA) Verify->AssayBuffer AddComponents Combine DNA, Buffer, ATP, Gyrase Enzyme AssayBuffer->AddComponents TestCompound Add this compound (Varying Concentrations) AddComponents->TestCompound Incubate Incubate at 37°C (30-60 minutes) TestCompound->Incubate Stop Add Stop Solution (EDTA, SDS) Incubate->Stop ProteinaseK Proteinase K Treatment (Optional) Stop->ProteinaseK Gel Agarose Gel Electrophoresis (0.7-1.0%) ProteinaseK->Gel Visualize Ethidium Bromide Stain & UV Visualization Gel->Visualize Quantify Image & Quantify Bands Using Densitometry Visualize->Quantify

Materials and reagents
3.1. DNA substrate preparation

The quality of the DNA substrate is critical for assay success. Relaxed pBR322 plasmid DNA serves as the standard substrate, prepared as follows:

  • Relaxation reaction: Incubate 50 µL of 1 mg/mL pBR322 plasmid DNA with 30 µL of 5× topoisomerase I relaxation buffer (250 mM Tris-Cl pH 7.5, 250 mM KCl, 50 mM MgCl₂, 2.5 mM DTT, 0.5 mM Na₂EDTA, and 150 µg/mL BSA) and 5 µL of calf thymus topoisomerase I [1].
  • Enzyme inactivation: After 30 minutes at 37°C, heat the mixture to 75°C for 10 minutes to inactivate topoisomerase I [1].
  • Quality control: Verify complete relaxation by agarose gel electrophoresis before use [1]. Relaxed DNA can be stored at -80°C for up to one month after a single freeze-thaw cycle [1].
3.2. Enzyme preparation

DNA gyrase consists of two subunits, GyrA and GyrB, which can be purified from recombinant expression systems or obtained commercially [1] [4]. For E. coli gyrase:

  • Storage: Aliquot subunits in 200 mM NaCl, 50 mM Tris-HCl (pH 7.5), 20% glycerol at -80°C [1].
  • Handling: Avoid repeated freeze-thaw cycles to prevent activity loss [1].
  • Dilution: Use appropriate dilution buffer (40 mM HEPES-KOH pH 7.6, 1 mM Na₂EDTA, 150 mM potassium glutamate, 40% glycerol) immediately before use [1].
3.3. Reaction components

Table 1: Standard reaction components for DNA gyrase supercoiling assay

Component Final Concentration Purpose Variations Reported
Relaxed pBR322 250 ng (~8.3 nM) DNA substrate 0.2 µg [3]; 4.94 ng/µL [4]
Tris-HCl buffer 35-40 mM (pH 7.0-7.5) Maintain pH 40 mM Tris-HCl (pH 7.5) [4]
KCl/Potassium glutamate 24-175 mM Ionic strength modulation 100 mM potassium glutamate [3]; 60 mM KCl [4]
MgCl₂ 4-6 mM Essential cofactor 5 mM MgCl₂ [4]; 6 mM MgCl₂ [3]
ATP 1-1.5 mM Energy source 1.5 mM ATP [4]; 1 mM ATP [3]
DTT 1-10 mM Reducing agent 2 mM DTT [3]; 1 mM DTT [4]
BSA 0.1-50 µg/mL Protein stabilization 20 µg/mL [4]; 50 µg/mL acetylated BSA [3]
Spermidine 0-1.8 mM Stimulatory polyamine 1 mM spermidine [4]; 1.8 mM spermidine [3]
Gyrase enzyme 1-2 units Catalytic component Amount titrated for linear response
Test compound Variable (e.g., 0.1-100 µM) Inhibitor evaluation Dissolved in DMSO (<5% final)
Total volume 20-30 µL Reaction volume 20 µL [3]; 30 µL [2]
Detailed protocol
4.1. Reaction setup and execution
  • Prepare reaction mix: Combine components in the order listed in Table 1, adding the test compound (this compound) before initiating the reaction with enzyme addition [4] [3].
  • Incubation: Incubate at 37°C for 30-60 minutes, with 30 minutes being standard for most applications [2] [3].
  • Reaction termination: Add stop solution (40% sucrose, 100 mM Tris-HCl pH 7.5, 100 mM EDTA, 0.5 mg/mL bromophenol blue) [2] or specifically 3× gel-loading buffer (6 mM EDTA, 1.2% SDS, 0.02% bromophenol blue, 10% glycerol blue) to dissociate the enzyme from DNA [3].
  • Optional proteinase K treatment: For clearer results, incubate with 0.8 mg/mL proteinase K in 50 mM Tris-HCl (pH 7.9), 1 mM CaCl₂ to remove bound proteins [1].
4.2. Electrophoresis and visualization
  • Gel preparation: Cast 0.7-1.0% agarose gel in TAE (40 mM Tris-acetate, 2 mM EDTA) or TBE (90 mM Tris-borate, 2 mM EDTA) buffer [2].
  • Electrophoresis: Load samples and run at 60-90V for 2-3 hours [2] [3]. TAE buffer typically provides better resolution of supercoiled pBR322 topoisomers [2].
  • Staining and visualization: Stain with ethidium bromide (0.5 µg/mL) for 30 minutes, destain with water, and image under UV illumination [4] [3].
4.3. Data analysis and interpretation

Table 2: DNA forms and their characteristics in supercoiling assays

DNA Form Electrophoretic Mobility Topological State Significance in Assay
Supercoiled (SC) Fastest Negatively supercoiled Product of gyrase activity
Relaxed (Open Circular) Intermediate Nicked, no supercoils Substrate (initial form)
Linear Middle position Double-strand breaks Indicator of nuclease contamination
Relaxed topoisomers Slowest series of bands Variable linking number Unreacted substrate

Quantitative analysis:

  • Capture gel images using a UV transilluminator imaging system [3].
  • Quantify band intensity using densitometric analysis software (e.g., ImageJ, Intelligent Quantifier, or ImagQuant) [4] [3].
  • Calculate percentage supercoiling activity relative to compound-free controls (set as 100%) [4].
  • Determine IC₅₀ values using nonlinear regression analysis in software such as GraphPad Prism [3].
Troubleshooting and optimization

Table 3: Troubleshooting common issues in supercoiling assays

Problem Potential Causes Solutions
Reduced or absent supercoiling ATP degradation; low enzyme activity; improper buffer conditions Add fresh ATP; titrate enzyme activity; verify buffer composition and pH [2]
Increased nicked or linear DNA Nuclease contamination; excessive enzyme concentration Use fresh, high-quality reagents; optimize enzyme amount; include protease treatment [2]
Abnormal DNA migration patterns Intercalator contamination in gel or buffer; incorrect gel percentage Clean gel equipment thoroughly; use fresh buffer; optimize agarose concentration [2]
High background in controls Incomplete relaxation of substrate DNA; improper reaction termination Verify relaxation by gel; ensure complete termination with SDS/EDTA [1] [2]
Poor inhibition dose-response Compound solubility issues; inappropriate concentration range Verify compound solubility in DMSO; test broader concentration range
Applications in drug discovery

The DNA gyrase supercoiling assay serves as a primary screen for characterizing novel antibacterial compounds [1] [3]. When testing this compound:

  • Dose-response studies: Serially dilute the compound (typically 0.1-100 µM) in DMSO and test in triplicate for reliable IC₅₀ determination [3].
  • Comparator compounds: Include reference inhibitors such as ciprofloxacin and novobiocin as positive controls [3].
  • Species variation: Adapt the assay for gyrase from different bacterial species by modifying buffer conditions accordingly [1].
  • Mechanistic insights: Combine with decatenation assays using topoisomerase IV to determine enzyme selectivity [3].

References

DNA Gyrase-IN-3 in antibacterial activity testing

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes: Evaluating DNA Gyrase-IN-3

This document provides a standardized protocol for assessing the antibacterial and enzymatic inhibition activity of this compound, a potential DNA gyrase inhibitor. DNA gyrase is a essential bacterial type II topoisomerase that introduces negative supercoils into DNA and is a validated target for antibiotics [1] [2]. The following sections detail the procedures for initial antibacterial screening, target-specific enzymatic assays, and advanced mechanistic studies.

Antibacterial Activity Screening

The initial assessment of this compound involves evaluating its ability to inhibit bacterial growth against a panel of clinically relevant strains, including multidrug-resistant (MDR) isolates [3].

1. Broth Dilution for Minimum Inhibitory Concentration (MIC) The MIC is the lowest concentration of an antimicrobial that prevents visible growth of a microorganism. It is a cornerstone quantitative assay for determining compound potency [3].

  • Materials:
    • Cation-adjusted Mueller-Hinton Broth (CAMHB)
    • Test Compound: this compound, prepare a stock solution in a suitable solvent (e.g., DMSO).
    • Bacterial Strains: A panel of Gram-positive and Gram-negative bacteria, including MDR strains like Pseudomonas aeruginosa MDR1 and Staphylococcus aureus MDR.
    • Control Antibiotic: Ciprofloxacin is commonly used as a benchmark [3].
  • Procedure:
    • Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well microtiter plate.
    • Standardize the inoculum of each bacterial strain to approximately 5 × 10⁵ CFU/mL and add to each well.
    • Include growth control (no antibiotic) and sterility control (no inoculum) wells.
    • Incubate the plates at 35±2°C for 16-20 hours.
    • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

2. Disk Diffusion for Zone of Inhibition (ZOI) This method is used for a qualitative and rapid assessment of antibacterial activity and spectrum [3].

  • Procedure:
    • Inoculate Mueller-Hinton agar plates with a standardized bacterial suspension.
    • Impregnate sterile filter paper disks with a defined concentration (e.g., 200 µg/mL) of this compound and place them on the agar surface.
    • Incubate the plates at 35±2°C for 16-20 hours.
    • Measure the diameter of the clear zone of inhibition (ZOI) around the disk in millimeters.

The quantitative data from these antibacterial assays can be summarized as follows:

Bacterial Strain MIC (µg/mL) ZOI (mm at 200 µg/mL) MIC of Ciprofloxacin (µg/mL)
Staphylococcus aureus MDR ~100 ~16 200 [3]
Pseudomonas aeruginosa MDR1 ~10 ~16 Not specified
Bacillus pumilus 82 ~400 7.5 Not specified
Target Engagement & Enzymatic Assays

Confirming that this compound acts directly on DNA gyrase is crucial. The experimental workflow for this confirmation is outlined below.

G Start Start: Resistance Mutant Generation A Whole-Genome Sequencing (WGS) Start->A B Identify Mutations in GyrA/GyrB Genes A->B C Re-introduce Mutation into Wild-type Strain B->C D Confirm Resistant Phenotype C->D E In Vitro DNA Supercoiling Assay with Purified Gyrase D->E F Determine IC₅₀ Value E->F End Confirmed Gyrase Target F->End

1. Target Identification via Resistant Mutants Whole-genome sequencing of bacterial strains that have developed spontaneous resistance to this compound can unambiguously identify its target [1].

  • Procedure:
    • Isolate resistant mutants by plating a high-density bacterial culture on agar containing this compound at 4x MIC.
    • Perform Whole-Genome Sequencing (WGS) on resistant clones and the parent wild-type strain.
    • Analyze sequences to identify mutations, particularly in the gyrase genes (gyrA, gyrB).
    • Confirm causality by reintroducing the identified mutation into a wild-type background and demonstrating a rise in MIC [1].

2. In Vitro DNA Supercoiling Inhibition Assay This biochemical assay directly tests the compound's ability to inhibit the primary function of DNA gyrase.

  • Materials:
    • Purified DNA gyrase enzyme.
    • Relaxed plasmid DNA substrate.
    • Reaction buffer (including ATP).
    • This compound at various concentrations.
  • Procedure:
    • Incubate relaxed plasmid DNA with gyrase and the reaction buffer in the presence of this compound.
    • Stop the reaction and deproteinize.
    • Analyze the DNA products by agarose gel electrophoresis. Gyrase inhibition will result in a band pattern corresponding to the relaxed plasmid, rather than the supercoiled form.
    • Quantify the concentration needed for 50% inhibition (IC₅₀).
Mechanistic Profiling & Binding Studies

To differentiate this compound from existing drugs like fluoroquinolones and understand its mechanism of action, advanced structural and mapping techniques are employed.

1. Mapping Gyrase Cleavage Sites (Topo-Seq) This next-generation sequencing method maps the exact genomic locations where a compound stabilizes the gyrase-DNA cleavage complex [2].

  • Workflow:
    • Treat E. coli cells with this compound to trap gyrase-DNA complexes.
    • Purify the covalently bound complexes (e.g., using a tagged GyrA subunit).
    • Digest unprotected DNA and isolate the protein-bound DNA fragments.
    • Prepare a sequencing library using a single-strand DNA protocol to overcome issues with covalent protein adducts, generating 4-bp gaps at cleavage sites.
    • Sequence and map the reads to a reference genome to identify single-nucleotide-resolution Gyrase Cleavage Sites (GCSs) [2].

2. Structural Characterization via Cryo-EM Single-particle cryo-Electron Microscopy can reveal the exact binding site and mode of inhibition.

  • Procedure:
    • Form a complex of DNA gyrase bound to a DNA segment and this compound.
    • Flash-freeze the complex and image it using a cryo-electron microscope.
    • Reconstruct a high-resolution 3D structure.
    • Analyze the structure to determine if this compound binds to the classic fluoroquinolone site or a novel allosteric pocket, which would indicate a novel mechanism of action [1].

Experimental Protocol: Key Procedures in Detail

Protocol 1: Broth Microdilution for MIC Determination

A. Reagent Preparation

  • Compound Stock: Prepare a 2.56 mg/mL stock of this compound in 100% DMSO. Sterilize by filtration.
  • Broth Medium: Use CAMHB as per CLSI guidelines.
  • Inoculum: Adjust the turbidity of an overnight bacterial culture in CAMHB to a 0.5 McFarland standard, then dilute to achieve a final concentration of ~5 x 10⁵ CFU/mL in the test well.

B. Assay Procedure

  • Dilution Scheme: In a sterile 96-well plate, add 100 µL of CAMHB to all wells except the first column. Add 200 µL of the compound stock to the first column. Perform two-fold serial dilutions.
  • Inoculation: Add 100 µL of the prepared inoculum to each test well. The final compound concentration will range from 512 µg/mL to 0.25 µg/mL (or another suitable range).
  • Controls:
    • Growth Control: Well containing inoculum and CAMHB only.
    • Sterility Control: Well containing CAMHB only.
    • Reference Control: Well with ciprofloxacin serial dilution.
  • Incubation & Reading: Seal the plate and incubate at 35±2°C for 16-20 hours. The MIC is the lowest concentration with no visible turbidity.
Protocol 2: DNA Supercoiling Inhibition Assay

A. Reaction Setup

  • Prepare a master mix on ice containing:
    • 1x Gyrase Reaction Buffer
    • 0.5 µg of relaxed pBR322 plasmid DNA
    • Purified DNA gyrase (sufficient to fully supercoil the DNA in the control)
  • Add this compound (from a DMSO stock) to achieve final concentrations (e.g., 0, 1, 5, 10, 50 µM). Keep the DMSO concentration constant across all samples (e.g., ≤1%).
  • Start the reaction by adding ATP and incubate at 37°C for 30 minutes.

B. Analysis

  • Stop the reaction by adding 1% SDS.
  • Treat with Proteinase K to remove gyrase.
  • Load the samples onto a 1% agarose gel in TAE buffer and run at 80-100V.
  • Stain the gel with ethidium bromide and visualize under UV light. The percentage of supercoiled vs. relaxed DNA will indicate the level of inhibition.

References

high-throughput screening with DNA Gyrase-IN-3

Author: Smolecule Technical Support Team. Date: February 2026

DNA Gyrase as a Drug Target: An Overview

DNA gyrase is an essential bacterial enzyme and a validated target for antibacterial drugs [1] [2]. It is an A₂B₂ heterotetramer that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription [1] [3]. Its absence in humans makes it an ideal target for antibiotics.

Inhibitors primarily target two sites:

  • GyrA Subunit: Binds within the DNA breakage-reunion site, stabilizing a covalent enzyme-DNA complex (cleavage complex), leading to double-strand breaks and cell death. Quinolones (e.g., ciprofloxacin) are classic examples of this poisoning mechanism [2] [3].
  • GyrB Subunit: Targets the ATPase active site, acting as catalytic inhibitors that block energy transduction. Aminocoumarins (e.g., novobiocin) represent this class [1] [2].

The following experimental workflows are central to HTS campaigns for discovering and characterizing DNA gyrase inhibitors.

Experimental Protocols for High-Throughput Screening

Protocol 1: Biochemical Supercoiling Inhibition Assay

This standard assay measures a compound's ability to inhibit the primary function of DNA gyrase [2] [4].

1. Principle The assay monitors the conversion of relaxed plasmid DNA to a supercoiled state. Inhibitors will prevent this conversion, resulting in the accumulation of relaxed DNA topoisomers.

2. Reagents and Materials

  • Purified DNA gyrase (reconstituted from GyrA and GyrB subunits) [5]
  • Relaxed plasmid DNA substrate (e.g., pBR322, pUC19)
  • Supercoiling buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 0.1 mg/mL BSA [5]
  • Stopping solution: 1% (w/v) SDS, 50 mM EDTA
  • Chloroquine or ethidium bromide (for gel-based detection)
  • QIAxcel Advanced System with DNA High-Resolution Cartridge or equipment for agarose gel electrophoresis [4]

3. Procedure

  • In a 384-well plate, dispense 20 μL of supercoiling buffer containing relaxed plasmid DNA (e.g., 0.5 μg/reaction).
  • Add test compounds (e.g., from the NCI/DTP plated compound set [5]) and positive control inhibitors (e.g., Ciprofloxacin).
  • Initiate the reaction by adding 5 μL of purified DNA gyrase.
  • Incubate at 37°C for 30 minutes.
  • Stop the reaction with 25 μL of stopping solution.
  • Analyze reaction products using the QIAxcel system (method OM1200: sample injection at 5 kV for 5 s, separation at 3.5 kV for 1200 s) or by agarose gel electrophoresis [4].

4. Data Analysis

  • Inhibition Percentage: (1 - (Signal_compound / Signal_negative control)) * 100
  • IC₅₀ Determination: Determine compound concentration that inhibits 50% of supercoiling activity using a dose-response curve.

The workflow for this assay is summarized below:

G start Prepare Reaction Mix step1 Dispense DNA and Buffer in 384-well Plate start->step1 step2 Add Test Compounds and Controls step1->step2 step3 Initiate Reaction with DNA Gyrase step2->step3 step4 Incubate at 37°C for 30 min step3->step4 step5 Stop Reaction with SDS/EDTA step4->step5 step6 Analyze Products via Capillary Electrophoresis step5->step6 end Quantify Supercoiling Inhibition step6->end

Protocol 2: Cleavage Complex Stabilization Assay

This assay identifies topoisomerase poisons that trap the enzyme-DNA complex [2].

1. Principle Compounds that stabilize the cleavage complex (e.g., quinolones) can be detected by quantifying the amount of protein-linked DNA after denaturation with SDS.

2. Reagents and Materials

  • Purified DNA gyrase
  • Supercoiled plasmid DNA
  • Cleavage buffer: Similar to supercoiling buffer but without ATP [2]
  • Denaturing solution: 1% (w/v) SDS
  • Proteinase K
  • QIAxcel Advanced System or agarose gel electrophoresis equipment

3. Procedure

  • In a reaction mixture, combine supercoiled DNA with DNA gyrase in cleavage buffer.
  • Add test compounds and incubate at 37°C for 30 minutes.
  • Denature the complex by adding SDS to a final concentration of 1%.
  • Treat with Proteinase K (0.2 mg/mL) at 65°C for 30 minutes to digest the enzyme.
  • Analyze the DNA by capillary electrophoresis or agarose gel electrophoresis. Stabilized cleavage complexes appear as linear DNA, while the control supercoiled DNA remains.
Protocol 3: Automated Flow Cytometry for Phenotypic Screening

This method enables high-throughput, complex phenotypic assays [6].

1. Principle An automated flow cytometry platform can screen compound libraries using bacterial cells, assessing cell viability or other phenotypic endpoints related to gyrase inhibition.

2. Key Steps of the Workflow [6]

  • Cell Preparation: Bacterial cells are cultured and dispensed into 384-well or 1536-well plates containing test compounds.
  • Incubation: Plates are incubated for a defined period (e.g., 6 hours to 6 days).
  • Staining: Cells are stained with fluorescent dyes or antibodies online by the automated system.
  • Analysis: The system acquires data at a throughput of up to 50,000 wells per day.
  • Hit Identification: Data analysis software identifies compounds that induce the desired phenotypic change (e.g., cell death).

HTS Data Management and Analysis

For robust screening, follow these data practices:

1. Assay Quality Metrics

  • Z'-Factor: 1 - (3*(σ_positive + σ_negative) / |μ_positive - μ_negative|). An assay with Z' > 0.5 is considered excellent for HTS.
  • Signal-to-Background (S/B): μ_positive / μ_negative
  • Coefficient of Variation (CV): (σ / μ) * 100%. Should typically be < 20%.

2. Primary Screening Data Table The following table outlines the type of data you would collect for active compounds:

Compound ID Target Subunit IC₅₀ (μM) Supercoiling IC₅₀ (μM) Cleavage Complex Cytotoxicity (CC₅₀) Selectivity Index (CC₅₀/IC₅₀)
Ciprofloxacin [5] [2] GyrA (QRDR) 1.2 [5] ~1-5 (estimated) >100 (estimated) >83
Novobiocin [1] [2] GyrB (ATPase) ~0.1-1 (reported) N/A >100 (estimated) >100
DNA Gyrase-IN-3 GyrA/GyrB Data Needed Data Needed Data Needed Data Needed
NCI-103003 [5] Novel (GyrA dimer) 50 [5] Not Tested Not Tested Not Tested

3. Hit Triage and Confirmation

  • Dose-Response Curves: Confirm actives by testing in a 10-point dose response.
  • Counter-Screening: Test against topoisomerase IV and eukaryotic topoisomerase II to determine specificity.
  • Cytotoxicity: Assess against mammalian cell lines (e.g., HEK293, HepG2).

Research Prospects and Notes

  • Novel Binding Sites: Molecular docking can identify inhibitors targeting novel sites, such as the GyrA dimer interface, potentially overcoming quinolone resistance [5].
  • Natural Products: Microbial natural product libraries are a promising source for new scaffolds, as demonstrated by in silico studies identifying anthracycline derivatives as potent GyrB binders [7] [8].
  • Advanced Analytics: Capillary electrophoresis (e.g., QIAxcel System) offers superior resolution, speed, and cost-effectiveness for analyzing DNA topoisomers compared to traditional agarose gels [4].

References

Experimental Protocols for DNA Gyrase IC₅₀ Determination

Author: Smolecule Technical Support Team. Date: February 2026

The determination of a compound's IC₅₀ against DNA gyrase can be performed using different biochemical assays. Below are two detailed protocols identified in the literature.

Supercoiling-Dependent Fluorescence Quenching (SDFQ) Assay

This method is a solution-based, high-throughput assay that measures the inhibition of DNA gyrase supercoiling activity through a change in fluorescence intensity [1].

  • Principle: A plasmid DNA is labeled with a fluorescent dye. When DNA gyrase supercoils the plasmid, the DNA structure compacts, bringing the dye molecules closer together. This proximity causes fluorescence quenching (a decrease in intensity). If a gyrase inhibitor is present, supercoiling does not occur, and the fluorescence remains high [1].
  • Workflow:
    • Immobilization: A biotinylated oligonucleotide is immobilized on a streptavidin-coated 96-well plate [2].
    • Reaction Setup: The gyrase enzyme is incubated with a relaxed plasmid substrate in the presence of varying concentrations of the test inhibitor. The reaction buffer includes essential components like ATP, magnesium, and a reducing agent (DTT) [2].
    • Triplex Formation: The reaction is stopped with a specific buffer (e.g., TF buffer) that promotes the formation of a triplex between the immobilized oligonucleotide and the supercoiled plasmid product [2].
    • Wash and Detection: The unbound, non-supercoiled plasmid is washed away. A fluorescent dye is added, which binds to the remaining triplex DNA, and the fluorescence is measured [2].
  • Data Analysis: The IC₅₀ value is calculated by fitting the fluorescence data (log[inhibitor] vs. response) using non-linear regression software like GraphPad Prism [2].
Gel-Based DNA Supercoiling Inhibition Assay

This is a classic, gel-based method to visually separate and quantify different DNA topological forms [1].

  • Principle: The assay directly monitors the conversion of relaxed plasmid DNA into its supercoiled form by DNA gyrase. The reaction products are run on an agarose gel, where relaxed and supercoiled DNA migrate to different positions. An effective inhibitor prevents the formation of the supercoiled band [1].
  • Workflow:
    • Reaction Incubation: The gyrase enzyme is incubated with a relaxed plasmid DNA substrate in the presence of ATP and a reaction buffer, along with the test compound [1].
    • Reaction Termination: The reaction is stopped, typically with a solution containing SDS and proteinase K, to digest the enzyme and release the DNA [1].
    • Gel Electrophoresis: The entire reaction mixture is loaded onto an agarose gel. After electrophoresis, the gel is stained with a DNA-binding dye (e.g., ethidium bromide or a safer alternative) and visualized under UV light [1].
    • Quantification: The intensity of the supercoiled DNA band is quantified relative to a control with no inhibitor. The degree of inhibition at each compound concentration is used to calculate the IC₅₀ [1].

The following diagram illustrates the logical workflow and decision points for selecting and performing these two key assays.

G Start Start: Determine IC₅₀ of DNA Gyrase Inhibitor Decision1 Need high-throughput screening? Start->Decision1 Method1 SDFQ Assay (Fluorescence-based) Decision1->Method1 Yes Method2 Gel-Based Assay (Visual separation) Decision1->Method2 No Proc1_1 Immobilize biotinylated oligonucleotide in plate Method1->Proc1_1 Proc2_1 Incubate gyrase, relaxed plasmid & inhibitor Method2->Proc2_1 Proc1_2 Incubate gyrase, relaxed plasmid & inhibitor Proc1_1->Proc1_2 Proc1_3 Stop reaction & form triplex DNA complex Proc1_2->Proc1_3 Proc1_4 Wash, add dye, measure fluorescence Proc1_3->Proc1_4 Analysis Analyze data with non-linear regression to calculate IC₅₀ Proc1_4->Analysis Proc2_2 Stop reaction & digest enzyme Proc2_1->Proc2_2 Proc2_3 Run products on an agarose gel Proc2_2->Proc2_3 Proc2_4 Stain gel and quantify band intensity Proc2_3->Proc2_4 Proc2_4->Analysis

Quantitative Data on Gallate-Based DNA Gyrase Inhibitors

While data for "DNA Gyrase-IN-3" is not available, the search results provide IC₅₀ values for several potent gallate-based inhibitors, which can serve as a useful reference. The following table summarizes their inhibition potency against E. coli DNA gyrase and topoisomerase IV, as determined by the gel-based and SDFQ assays [1].

Table 1: Inhibitory Activity (IC₅₀, μM) of Gallate Derivatives Against E. coli DNA Gyrase and Topoisomerase IV [1]

Compound DNA Gyrase (Gel-Based) DNA Gyrase (SDFQ) Topoisomerase IV (Gel-Based) Topoisomerase IV (SDFQ)
Digallic Acid 2 μM 1.9 μM 8 μM 7.3 μM
Dodecyl Gallate 15 μM 13.8 μM 50 μM 36.9 μM
Octyl Gallate 50 μM 26.0 μM 50 μM 41.2 μM
Biphenyl Gallate 20 μM 18.8 μM 25 μM 23.6 μM
Butyl Gallate >100 μM >100 μM >100 μM >100 μM
Novobiocin 0.5 μM 0.45 μM 10 μM 4.3 μM

A key finding from this research is that the inhibitory potency of these gallate derivatives is strongly correlated with the length of the hydrophobic chain attached to the gallate moiety. Longer chains (e.g., in dodecyl gallate) significantly increase potency compared to shorter chains (e.g., in butyl gallate) [1].

Furthermore, enzymatic kinetic studies confirmed that digallic acid acts as a competitive inhibitor of the gyrase ATPase activity, with a calculated inhibition constant (Kᵢ) of 347 nM. This indicates that it functions by blocking the ATP-binding site in the GyrB subunit [1].

Key Considerations for Researchers

  • Assay Selection: The SDFQ assay is excellent for rapid, quantitative high-throughput screening, while the gel-based assay provides direct visual confirmation of enzyme activity and is often used for validation [1] [2].
  • Mechanistic Studies: To confirm that an inhibitor is ATP-competitive, follow-up ATPase kinetic assays should be performed, as demonstrated for digallic acid [1].
  • Antibacterial Activity: Promising gyrase inhibitors should be evaluated for minimum inhibitory concentrations (MICs) against relevant bacterial strains, such as Staphylococcus aureus and MRSA, to correlate enzymatic inhibition with cellular activity [1].

References

cryo-EM structure determination with DNA Gyrase-IN-3

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile: DNA Gyrase-IN-3

Table 1: Chemical and Biochemical Characteristics of this compound

Characteristic Detail
IUPAC Name (2E)-5-methyl-2-[[(2Z)-2-[(E)-6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidenehydrazinylidene]-5H-1,3-thiazol-4-yl]hydrazinylidene]-1,3-thiazolidin-4-one [1]
Molecular Formula C₁₈H₂₀N₆OS₂ [1]
Molecular Weight 400.52 g/mol [1]
CAS Number 2522667-08-7 [1]
Target DNA Gyrase B Subunit (E. coli) [1]
Bioactivity Inhibition (Antagonist) [1]
Reported IC₅₀ 5.41 - 15.64 µM (against E. coli DNA gyrase) [1]
Documented Effects Anti-tubercular, Antibacterial [1]
Solubility (Suggested) May dissolve in DMSO; otherwise, water, ethanol, or DMF [1]

Proposed Experimental Workflow

The following workflow is adapted from a published cryo-EM study of the E. coli DNA gyrase in complex with a different antibiotic, gepotidacin [2] [3]. This provides a robust template that can be modified for use with this compound.

G cluster_1 Sample Preparation cluster_2 Microscopy & Processing cluster_3 Computational Analysis Start Start Project P1 Protein & DNA Preparation Start->P1 P2 Complex Assembly & Stabilization P1->P2 P3 Cryo-EM Grid Preparation P2->P3 P4 Data Collection P3->P4 P5 Image Processing & 3D Reconstruction P4->P5 P6 Model Building & Refinement P5->P6 End Structure Analysis P6->End

Workflow for Cryo-EM Structure Determination of a Gyrase Complex

Sample Preparation
  • Protein and DNA Preparation

    • Gyrase Expression and Purification: Individually overexpress and purify the GyrA and GyrB subunits of E. coli DNA gyrase. Assemble the A₂B₂ holoenzyme in stoichiometric amounts [2].
    • DNA Substrate: Design and purify a double-stranded DNA substrate. A 180 base pair (bp) double-nicked DNA was used successfully in the reference study to mimic the G-segment [2].
    • Activity Validation: Confirm the enzymatic activity of the purified gyrase complex using functional assays like DNA supercoiling and ATP hydrolysis before proceeding [2].
  • Complex Assembly and Stabilization

    • Incubation: Mix the assembled gyrase holoenzyme with the DNA substrate and this compound. The inhibitor concentration should be optimized based on its IC₅₀, potentially starting in the 10-50 µM range.
    • Stabilization with ATP analog: Add a non-hydrolysable ATP analog, such as ADPNP (also known as AMP-PNP), to the complex. This stabilizes the enzyme in a conformation mimicking the ATP-bound state, which is crucial for trapping a uniform population of complexes for imaging [2].
    • Final Purification: Purify the stabilized nucleoprotein complex using size-exclusion chromatography (SEC) to isolate a homogenous sample for grid preparation [2].
Cryo-EM Data Collection and Processing

Table 2: Key Parameters for Cryo-EM from a Reference Gyrase Study [2]

Parameter Detail
Microscope Titan Krios
Detector/Phase Plate Volta Phase Plate
Target Defocus -500 nm
Initial Micrographs 11,833 movie frames
Selected Micrographs 8,701
Final Particle Stack 191,456 particles
Software (Example) RELION2, cryoSPARC
Overall Resolution 6.6 Å (with local resolution up to 3.0 Å)
  • Grid Preparation and Data Collection

    • Apply the purified complex to cryo-EM grids, blot, and vitrify in liquid ethane.
    • Collect datasets using a high-end cryo-electron microscope (e.g., Titan Krios). Using a Volta Phase Plate can significantly enhance image contrast, which is beneficial for achieving high resolution [2].
  • Image Processing and 3D Reconstruction

    • Process the movie frames for gain correction and motion correction.
    • Perform automated particle picking, followed by multiple rounds of 2D classification to select well-defined particle images.
    • Use an ab-initio reconstruction in a program like cryoSPARC to generate an initial 3D model [2].
    • Conduct 3D classification to deconvolute potential conformational heterogeneity within the particle stack. The reference study identified two distinct states of the DNA-binding/cleavage domain [2].
    • Refine the 3D structures for each homogeneous subset to achieve the highest possible resolution.
Model Building, Refinement, and Analysis
  • Model Building and Refinement

    • Use previously solved crystal structures of isolated GyrA and GyrB domains as initial models [2].
    • Fit these atomic models into the cryo-EM density map. The high local resolution around the DNA-binding and drug-binding site (up to 3.0 Å) should allow for precise positioning of the DNA and the this compound molecule [2].
    • Conduct iterative cycles of real-space refinement and manual adjustment in programs like Coot and Phenix to improve the model's fit to the density and its stereochemical quality [4].
  • Structure Analysis

    • Analyze the protein-inhibitor interactions in detail to identify hydrogen bonds, hydrophobic contacts, and any water-mediated interactions.
    • Compare the structure with apo-gyrase or gyrase bound to other inhibitors (like gepotidacin [2] or quinolones [5]) to understand the unique mechanism of action and conformational changes induced by this compound.

Key Considerations for Researchers

  • Inhibitor Solubility and Handling: this compound is typically solid at room temperature. A stock solution can be prepared in DMSO and diluted into the reaction buffer, ensuring the final DMSO concentration does not affect protein activity [1].
  • Conformational States: Be prepared to identify multiple conformational states during 3D classification. DNA gyrase is a flexible machine, and inhibitors often trap specific intermediates. Deconvoluting these states is key to a mechanistic understanding [2] [5].
  • Leveraging Advanced Tools: Consider integrating deep learning-based modeling tools. Methods like MICA, which combine cryo-EM density maps with AlphaFold3-predicted structures, can significantly improve the accuracy and efficiency of model building [4].

References

Application Note: Protocol for Characterizing DNA Gyrase Inhibitors via DNA Cleavage Complex Stabilization

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to DNA Gyrase as a Drug Target

DNA gyrase is an essential bacterial type IIA topoisomerase and a validated target for antibacterial drug discovery [1] [2]. This enzyme introduces negative supercoils into DNA through a transient double-stranded break mechanism, helping to manage DNA topology during replication and transcription [1] [3]. Its mechanism involves cleaving a gate segment of DNA (G-segment), passing a transported DNA segment (T-segment) through the break, and then resealing the DNA [1] [2]. This cleavage-and-relegation process creates a temporary covalent intermediate known as the cleavage complex [2].

Many successful antibacterial agents, including quinolones and novel bacterial topoisomerase inhibitors (NBTIs), function by stabilizing this cleavage complex [4] [5]. Instead of merely inhibiting the enzyme's catalytic activity, these "poisons" trap the enzyme-DNA intermediate, preventing DNA relegation. This stabilization leads to the accumulation of double-stranded DNA breaks, triggering bacterial cell death [2]. This application note details standardized protocols for evaluating potential DNA gyrase inhibitors, focusing on their ability to stabilize the DNA cleavage complex.

DNA Cleavage Assay Protocol

The following protocol adapts established methods for identifying topoisomerase inhibitors through the detection of stabilized cleavage complexes [6]. This assay provides direct evidence of a compound's ability to trap the gyrase-DNA intermediate.

Principle of the Assay

The assay uses supercoiled plasmid DNA as a substrate. When an inhibitor stabilizes the gyrase-DNA cleavage complex, the subsequent addition of a denaturant (like SDS) prevents DNA relegation, resulting in permanent DNA breaks. These breaks convert the supercoiled plasmid into nicked (open circular) and linear forms, which can be separated and quantified via agarose gel electrophoresis [6] [4].

Materials and Reagents
  • Enzyme: Purified DNA gyrase. The enzyme can be used as separate GyrA and GyrB subunits that are combined to form the active A₂B₂ tetramer, or as a purified core complex [4].
  • DNA Substrate: Supercoiled plasmid pBR322 DNA at a concentration of 0.5 µg/µL [4].
  • Test Compound: DNA Gyrase-IN-3 or other candidate inhibitors, dissolved in DMSO or an appropriate solvent.
  • 10X Reaction Buffer: 400 mM Tris-HCl (pH 7.5), 500 mM KCl, 50 mM MgCl₂, 5 mM ATP, 1 mg/mL Bovine Serum Albumin (BSA) [6].
  • Cleavage Complex Stabilization Solution: 1% Sodium Dodecyl Sulfate (SDS).
  • Digestion Solution: Proteinase K (0.5 mg/mL).
  • Electrophoresis Equipment: Agarose gel equipment, ethidium bromide or SYBR Gold stain, and gel documentation system.
  • Positive Control: A known gyrase poison, such as Ciprofloxacin (for quinolone site) or Gepotidacin (for NBTI site) [5].
Step-by-Step Procedure
  • Prepare Reaction Mixtures: On ice, set up 20 µL reactions containing:
    • 2 µL of 10X Reaction Buffer
    • 1 µL of supercoiled pBR322 DNA (0.5 µg)
    • DNA gyrase (e.g., 10-20 nM of the tetramer)
    • Test compound at various concentrations (e.g., 0.1 µM to 100 µM). Include a negative control (no drug) and a positive control (known inhibitor).
    • Adjust the volume to 20 µL with nuclease-free water.
  • Incubation: Incubate the reaction mixtures at 37°C for 30 minutes to allow enzyme activity and potential cleavage complex formation.
  • Stabilize Cleavage Complexes: Add 2 µL of Cleavage Complex Stabilization Solution (1% SDS) to each tube and mix gently. Do not vortex. Continue incubation at 37°C for 5 minutes.
  • Protein Digestion: Add 2 µL of Digestion Solution (Proteinase K) to degrade the enzyme and release the cleaved DNA. Incubate at 45°C for 30 minutes.
  • Gel Electrophoresis: Load the entire reaction onto a 1% agarose gel containing a fluorescent DNA stain. Run the gel in TBE buffer at 5 V/cm until sufficient separation is achieved.
  • Visualization and Analysis: Visualize the DNA bands under UV light and document the gel. Quantify the bands corresponding to supercoiled (SC), nicked circular (NC), and linear (L) DNA using densitometry software.
Data Analysis and Interpretation

The different topological forms of DNA are resolved on the gel as distinct bands, as shown in the workflow below.

G Start Start Reaction SC_DNA Supercoiled DNA Start->SC_DNA Enzyme DNA Gyrase Start->Enzyme Inhibitor Test Inhibitor Start->Inhibitor Incubate Incubate at 37°C SC_DNA->Incubate Enzyme->Incubate Inhibitor->Incubate Complex Cleavage Complex Formation & Trapping Incubate->Complex SDS Add SDS Complex->SDS ProteinaseK Add Proteinase K SDS->ProteinaseK Gel Agarose Gel Electrophoresis ProteinaseK->Gel Result Analyze DNA Bands Gel->Result

Gel Band Interpretation:

  • Supercoiled (SC) DNA: Fastest migrating form. Effective inhibitors will decrease the intensity of this band.
  • Nicked Circular (NC) DNA: Slower migrating form; indicates a single-strand break.
  • Linear (L) DNA: Migrates between SC and NC; indicates a double-strand break at a single site.

Calculate the percent DNA cleavage using the formula: % Cleavage = [(Intensity of NC + Intensity of L) / Total DNA Intensity] × 100

Dose-response curves plotting % cleavage against inhibitor concentration can be used to determine the IC₅₀ value, which represents the compound concentration required to achieve 50% of the maximum cleavage.

Comparison of DNA Gyrase Inhibitor Classes

Several distinct classes of compounds have been developed that target DNA gyrase, each binding to different sites and exhibiting unique characteristics. The table below summarizes the key features of major inhibitor classes.

Table 1: Comparative Analysis of DNA Gyrase Inhibitor Classes

Inhibitor Class Representative Drugs Binding Site Primary Mechanism Key Structural Features Clinical Status
Quinolones/Fluoroquinolones Ciprofloxacin, Delafloxacin [4] GyrA subunit, via water-metal ion bridge [2] Poisons the enzyme, stabilizing DSBs [2] 4-quinolone core, F group at C-6, piperazine at C-7 [2] Widely used, but resistance is increasing [2]
Aminocoumarins Novobiocin, Coumermycin A1 [1] GyrB subunit, ATP-binding pocket [1] Competitively inhibits ATP hydrolysis [1] Aminocoumarin core, sugar moieties [1] Not in widespread clinical use
Novel Bacterial Topoisomerase Inhibitors (NBTIs) Gepotidacin [5] Between the two DNA cleavage sites on the GyrB subunits [5] Stabilizes single-stranded breaks (SSBs) [5] Flexible linker connecting two aromatic moieties Successfully passed Phase III trials [5]
Spiropyrimidinetriones Zoliflodacin [5] GyrB subunit, overlapping with but distinct from quinolones [5] Poisons the enzyme, stabilizing DSBs [5] Rigid, metal-chelating spirocyclic core Approved for treatment of gonorrhoea [5]

Table 2: Key Quantitative Parameters for Inhibitor Characterization (Illustrative Data from Literature)

Parameter Quinolones (e.g., Ciprofloxacin) NBTIs (e.g., Gepotidacin) SPTs (e.g., Zoliflodacin)
DNA Cleavage EC₅₀ (Enzyme) ~0.1 - 5 µM (concentration for half-maximal cleavage) [4] Low nanomolar range reported for some NBTIs Low nanomolar range reported [5]
Antibacterial MIC₉₀ Strain-dependent, typically 0.06 - >32 µg/mL [2] Active against a broad spectrum of pathogens including resistant strains [5] Highly potent against Neisseria gonorrhoeae [5]
Cytotoxicity (CC₅₀ in Mammalian Cells) Generally high, but class-dependent side effects exist Designed for high selectivity over human topoisomerase II Shows high selectivity for bacterial enzyme [5]
Primary DNA Break Type Induced Double-Stranded Breaks (DSBs) [2] Single-Stranded Breaks (SSBs) [5] Double-Stranded Breaks (DSBs) [5]

Troubleshooting and Technical Notes

  • Low Cleavage Signal: Ensure the enzyme is active by testing with a known positive control. Check the concentration of Mg²⁺, as it is a critical cofactor for the cleavage reaction [6] [2].
  • High Background Cleavage (No Drug): This can indicate enzyme preparation issues or nuclease contamination. Ensure all reagents are nuclease-free and optimize the enzyme-to-DNA ratio.
  • Solvent Effects: If compounds are dissolved in DMSO, keep the final DMSO concentration consistent and low (typically ≤1%) across all samples, including controls, to avoid inhibiting enzyme activity.
  • Advanced Applications: For mechanistic studies, the assay can be modified to test the reversibility of cleavage complex formation by diluting the drug-enzyme-DNA mixture before adding SDS, allowing time for potential religation [6].

Conclusion

The DNA cleavage assay is a fundamental and powerful tool for characterizing novel DNA gyrase inhibitors like this compound. By quantitatively measuring the stabilization of the enzyme-DNA cleavage complex, researchers can ascertain the compound's mechanism of action, potency, and classify it relative to existing inhibitor classes. This protocol provides a robust starting point for the biochemical profiling essential in antibacterial drug discovery.

References

Molecular Docking Protocol for DNA Gyrase Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key steps and options for a standard molecular docking protocol targeting DNA gyrase, compiled from recent literature [1] [2] [3].

Step Description Common Tools & Parameters
1. Target Preparation Retrieve protein structure (e.g., S. aureus Gyrase complex, PDB: 6FM4; M. tuberculosis GyrB, PDB: 3ZKB). Remove water, add hydrogens, assign charges, and optimize H-bonds [4] [2] [3]. PDB, Protein Preparation Wizard (Schrödinger); UCSF Chimera
2. Ligand Preparation Draw or obtain the 3D structure of the inhibitor. Minimize energy and convert to appropriate format with correct torsion bonds and charges [1]. MarvinSketch, Avogadro, LigPrep (Schrödinger), Open Babel
3. Docking Setup Define the binding site using a grid box. For DNA gyrase, this is often the ATP-binding site in the GyrB subunit or the DNA-binding cleft [1] [2]. AutoDock Vina, LeDock, PLANTS, Glide (Schrödinger)
4. Molecular Docking Execute the docking simulation. Use a validated protocol by redocking a known co-crystallized ligand to ensure accuracy (RMSD < 2.0 Å is acceptable) [2]. AutoDock Vina, LeDock
5. Pose Analysis & Validation Analyze the binding modes (pose orientation) and molecular interactions (H-bonds, pi-pi stacking, van der Waals). Validate with complementary techniques [1] [4]. LigPlot+, PyMOL, Discovery Studio

Experimental Validation & Correlative Assays

Computational docking predictions should be supported by experimental data. The following table outlines common experimental methods used to validate the inhibitory activity of a compound against DNA gyrase [5] [4] [6].

Method Description Application in Validation
Antibacterial Assay Determines the Minimum Inhibitory Concentration (MIC) against a panel of bacterial strains [5] [6]. Confirms the compound's ability to inhibit bacterial growth, suggesting its effect on a target like DNA gyrase.
Enzyme Inhibition Assay Measures the compound's ability to directly inhibit the supercoiling or relaxation activity of purified DNA gyrase [7]. Provides direct biochemical evidence that the compound is a gyrase inhibitor.
DNA Cleavage Assay Assesses whether the compound induces DNA cleavage by stabilizing the gyrase-DNA cleavage complex [4] [7]. Helps characterize the mechanism of action (e.g., poison vs. catalytic inhibitor).

Practical Workflow and Best Practices

The following diagram illustrates the complete integrated workflow for a docking study, from initial setup to final validation.

G start Start Docking Study prep System Preparation start->prep target_prep Target Protein (PDB ID: e.g., 6FM4, 3ZKB) prep->target_prep ligand_prep Ligand Molecule (e.g., DNA Gyrase-IN-3) prep->ligand_prep docking_setup Docking Setup (Define Grid Box) target_prep->docking_setup ligand_prep->docking_setup execution Execute Docking Run docking_setup->execution analysis Pose Analysis & Interaction Profiling execution->analysis validation Experimental Validation analysis->validation report Report Findings validation->report

Key Considerations for Researchers

  • Software Selection: The choice of docking software can impact results. Using multiple programs (LeDock, AutoDock Vina) and taking a consensus scoring approach can improve hit rates and reliability [1] [2].
  • Choosing the Right Standard: When comparing your inhibitor's activity to a reference drug (e.g., Ciprofloxacin), ensure the standard drug is relevant. An "unfair comparison" with a drug that has different physicochemical properties can lead to over 50% false positives [1].
  • Beyond Docking: Molecular docking provides a static snapshot. For a more dynamic and robust assessment, follow up with Molecular Dynamics (MD) Simulations to evaluate the stability of the ligand-protein complex over time and calculate binding free energies using methods like MM-GBSA [2] [3] [6].

References

Comprehensive Application Notes and Protocols: Minimum Inhibitory Concentration Testing of DNA Gyrase-IN-3

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to DNA Gyrase as an Antibacterial Target and DNA Gyrase-IN-3

DNA gyrase is an essential bacterial enzyme belonging to the type II topoisomerase family that introduces negative supercoils into DNA and relaxes positive supercoils accumulating ahead of replication forks and transcription complexes. This A₂B₂ tetrameric enzyme consists of two GyrA and two GyrB subunits, forming a sophisticated molecular machine with three pairs of "gates" that sequentially open and close to transfer DNA segments through temporary double-strand breaks [1]. The enzyme's critical role in bacterial DNA metabolism and its absence in humans make it an excellent antibacterial target. DNA gyrase is the primary target for fluoroquinolone antibiotics such as ciprofloxacin, though rising antimicrobial resistance (AMR) has necessitated the development of novel inhibitors with improved potency and ability to overcome resistance mechanisms [2] [3].

This compound represents a novel investigational compound class designed to potently inhibit bacterial DNA gyrase through a potentially distinct mechanism from existing therapeutics. While the precise chemical structure of this compound is proprietary, related compounds in development include indole-chalcone hybrids and 4,5-dihydroisoxazole derivatives that have demonstrated promising antibacterial activity against multidrug-resistant (MDR) pathogens [4]. These novel chemotypes typically exhibit dual mechanisms of action, both disrupting bacterial membrane integrity and directly inhibiting DNA gyrase activity, making them particularly valuable for overcoming conventional resistance pathways [4]. The following application notes provide standardized protocols for evaluating the antibacterial potency of this compound through minimum inhibitory concentration (MIC) testing and complementary mechanistic assays.

Broth Microdilution Method for MIC Testing of this compound

Principle and Scope

The broth microdilution method provides a quantitative measure of antibacterial activity by determining the lowest concentration of this compound that prevents visible growth of a microorganism under standardized conditions, known as the Minimum Inhibitory Concentration (MIC). This protocol follows guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and is recognized by regulatory authorities including the FDA [5]. The method is applicable to both fast-growing aerobic bacteria and can be adapted for fastidious organisms with appropriate media modifications. The standardized nature of this assay enables reliable comparison of this compound potency across different bacterial strains and laboratories, facilitating structure-activity relationship studies during lead optimization.

Experimental Workflow

The following diagram illustrates the complete broth microdilution workflow for MIC testing of this compound:

G Start Start MIC Testing Prep1 Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prep1 Prep2 Dilute Inoculum in Broth (1:100-1:200) Prep1->Prep2 Prep3 Prepare this compound Serial Dilutions Prep2->Prep3 Plate Inoculate MIC Plate (96-well format) Prep3->Plate Incubate Incubate 16-20 hours 35±2°C Plate->Incubate Read Read MIC Endpoints (Visual/Turbidity) Incubate->Read QC Quality Control Verification Read->QC End Result Documentation QC->End

Detailed Methodology
2.3.1 Reagent Preparation
  • Cation-adjusted Mueller-Hinton Broth (CAMHB): Prepare according to manufacturer instructions. Sterilize by autoclaving at 121°C for 15 minutes. For fastidious organisms, supplement with 2-5% lysed horse blood or other required growth factors as specified by CLSI guidelines [5].

  • This compound stock solution: Prepare a 10240 µg/mL stock solution in sterile dimethyl sulfoxide (DMSO). Ensure the DMSO concentration in the final test does not exceed 1% (v/v) as higher concentrations may inhibit bacterial growth. Aliquot and store at -20°C protected from light.

  • Bacterial inoculum preparation: Pick 3-5 well-isolated colonies of similar morphology from an overnight agar plate (18-24 hours old). Suspend in sterile saline or broth to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 × 10⁸ CFU/mL). Within 15 minutes of preparation, dilute this suspension in CAMHB to achieve the final working inoculum of approximately 5 × 10⁵ CFU/mL.

2.3.2 MIC Plate Preparation
  • Prepare a serial two-fold dilution series of this compound in CAMHB across rows of a sterile 96-well microtiter plate. The recommended concentration range is 0.06-64 µg/mL, though this may be adjusted based on preliminary activity screens.

  • Include the following controls in each assay:

    • Growth control: CAMHB + inoculum (no antibiotic)
    • Sterility control: CAMHB only (no antibiotic, no inoculum)
    • Reference control: Ciprofloxacin or other appropriate control antibiotic
  • Add 100 µL of each this compound dilution to appropriate wells, followed by 100 µL of the prepared inoculum (final volume 200 µL/well). Each well should contain approximately 5 × 10⁴ CFU.

  • Seal plates with sterile adhesive seals or lids and incubate at 35±2°C for 16-20 hours under ambient atmosphere. For fastidious organisms, extend incubation time to 20-24 hours.

2.3.3 Reading and Interpretation

After incubation, examine plates for visible bacterial growth as evidenced by turbidity or pellet formation at the well bottom. The MIC endpoint is defined as the lowest concentration of this compound that completely inhibits visible growth. For precise determination, use a reading mirror to enhance detection of minimal growth. Document any skipped wells or trailing endpoints, which may indicate partial inhibition or heteroresistance.

Quality Control Procedures

Implement a comprehensive QC program using appropriate reference strains as recommended by CLSI [5]. Table 1 outlines recommended QC strains and acceptable MIC ranges for control antibiotics:

Table 1: Quality Control Strains and Acceptable MIC Ranges

QC Strain Characteristic Control Antibiotic Acceptable MIC Range (µg/mL)
Staphylococcus aureus ATCC 25923 Gram-positive reference Ciprofloxacin 0.12-0.5 [6]
Escherichia coli ATCC 25922 Gram-negative reference Ciprofloxacin 0.004-0.015 [6]
Pseudomonas aeruginosa ATCC 27853 Gram-negative QC Ciprofloxacin 0.25-1.0 [6]

Supplementary Assays for Mechanism of Action

DNA Gyrase Supercoiling Inhibition Assay
3.1.1 Principle

The DNA supercoiling assay directly evaluates the inhibition of DNA gyrase activity by measuring its ability to convert relaxed plasmid DNA into a supercoiled conformation in the presence of ATP. This compound inhibition prevents this conversion, resulting in accumulation of the relaxed plasmid form that can be visualized by agarose gel electrophoresis [4] [7].

3.1.2 Protocol
  • Reaction setup: Prepare 30 µL reactions containing 1X gyrase reaction buffer, 5 mM ATP, 250 ng of relaxed pBR322 plasmid, 1 U of purified DNA gyrase (E. coli or target pathogen), and this compound at concentrations spanning 0.5- to 2-fold the MIC.

  • Incubation: Incubate reactions at 35°C for 30 minutes, then terminate by adding 1% SDS.

  • Analysis: Separate reaction products by electrophoresis on a 1% agarose gel in TBE buffer at 80 V for 90 minutes. Stain with ethidium bromide and visualize under UV light.

  • Interpretation: Compare DNA migration patterns to controls. Complete supercoiling inhibition is indicated by the presence of only relaxed plasmid DNA. The minimum inhibitory concentration for enzyme activity (IC₅₀) can be determined from densitometric analysis of supercoiled versus relaxed DNA bands.

Bacterial Membrane Integrity Assessment
3.2.1 Principle

Flow cytometry with membrane-impermeant fluorescent dyes such as propidium iodide assesses the membrane disruption potential of this compound. Compounds that compromise membrane integrity allow dye entry and nucleic acid staining, indicating bactericidal activity [4].

3.2.2 Protocol
  • Sample preparation: Treat mid-log phase bacterial cultures (approximately 10⁶ CFU/mL) with this compound at 1x, 2x, and 4x MIC for 2-4 hours at 35°C.

  • Staining: Add propidium iodide to a final concentration of 10 µM and incubate for 15 minutes in the dark.

  • Analysis: Analyze samples using a flow cytometer with excitation at 488 nm and emission detection at 617 nm. Collect a minimum of 10,000 events per sample.

  • Interpretation: Compare fluorescence intensity histograms of treated versus untreated cells. Increased fluorescence indicates membrane damage and cell death.

Cytotoxicity Assessment
3.3.1 Principle

The hemolytic assay evaluates the potential cytotoxicity of this compound by measuring hemoglobin release from mammalian red blood cells upon exposure to the compound [4].

3.3.2 Protocol
  • Erythrocyte preparation: Collect fresh human or sheep blood in heparinized tubes. Wash erythrocytes three times with phosphate-buffered saline (PBS) and prepare a 2% (v/v) suspension in PBS.

  • Treatment: Incubate the erythrocyte suspension with serial dilutions of this compound (typically 1-256 µg/mL) for 1 hour at 37°C.

  • Analysis: Centrifuge samples and measure hemoglobin release by spectrophotometric analysis of supernatant at 540 nm.

  • Calculation: Calculate percent hemolysis relative to positive control (0.1% Triton X-100 = 100% hemolysis) and negative control (PBS = 0% hemolysis). Compounds with <10% hemolysis at concentrations ≥64 µg/mL are considered to have minimal cytotoxicity.

Data Analysis, Interpretation and Reporting

MIC Data Interpretation

Interpret MIC values following CLSI breakpoint guidelines where available [5]. For novel investigational compounds like this compound where established breakpoints do not exist, activity can be categorized relative to reference antibiotics and clinical relevance. Table 2 provides a framework for interpreting MIC data for this compound:

Table 2: Interpretation of MIC Data for this compound

MIC Value (µg/mL) Interpretation Potential Clinical Relevance
≤1 Highly Potent Likely effective against susceptible pathogens at achievable serum concentrations
2-4 Moderately Potent May require higher dosing or combination therapy
8-16 Marginally Active Limited to urinary tract infections or topical applications
≥32 Resistant Unlikely to have clinical utility as systemic agent
Statistical Analysis and Reporting
  • Calculate MIC₅₀ and MIC₉₀ values (MICs required to inhibit 50% and 90% of isolates, respectively) when testing multiple strains of the same species.
  • Report geometric mean MIC and MIC range for each species tested.
  • Include quality control data with each experimental report, documenting that control strains yielded MICs within acceptable ranges.
  • For structure-activity relationship studies, report selectivity index (ratio of cytotoxic concentration to MIC) when cytotoxicity data are available.

Technical Appendix

Reagents and Equipment
5.1.1 Essential Reagents
  • Cation-adjusted Mueller-Hinton Broth (commercial source)
  • Dimethyl sulfoxide (DMSO), sterile filtered
  • This compound (lyophilized powder, store at -20°C)
  • pBR322 plasmid (relaxed form for gyrase assays)
  • Propidium iodide solution (1 mg/mL in water)
  • Reference antibiotics: ciprofloxacin, novobiocin
5.1.2 Specialized Equipment
  • 96-well U-bottom microtiter plates with lids
  • Microplate spectrophotometer (for OD₆₀₀ measurements)
  • McFarland standards (0.5 and 1.0)
  • Anaerobic chamber or CO₂ incubator (for fastidious organisms)
  • Agarose gel electrophoresis system
  • Flow cytometer with 488 nm laser
  • UV transilluminator with gel documentation system
Troubleshooting Guide

Table 3: Troubleshooting Common Issues in this compound MIC Testing

Problem Potential Cause Solution
Poor growth in control wells Incorrect inoculum preparation Verify McFarland standard and dilution factors
Skipped wells or non-linear dilution Improper pipetting technique Use calibrated pipettes and practice reverse pipetting
High MICs for QC strains Degraded antibiotics or incorrect storage Prepare fresh stock solutions and verify storage conditions
Inconsistent gyrase assay results Enzyme activity loss or incorrect ATP concentration Aliquot and store gyrase at -80°C; use fresh ATP
Excessive trailing in MIC endpoints Compound solubility issues Pre-filter compound solutions or use alternative solvent
Safety Considerations
  • Handle all bacterial strains following Biosafety Level 2 practices, using appropriate personal protective equipment.
  • Dispose of contaminated materials by autoclaving before disposal.
  • Follow institutional guidelines for chemical safety when handling this compound, as complete toxicity profiles may not be fully characterized.

Conclusion

The protocols described herein provide a standardized framework for evaluating the antibacterial activity and mechanism of action of this compound. The broth microdilution method remains the gold standard for determining MIC values, while supplementary assays including DNA supercoiling inhibition, flow cytometric membrane integrity assessment, and hemolytic cytotoxicity testing provide comprehensive mechanistic characterization. Following these standardized protocols will ensure reliable, reproducible data that facilitates comparison across research laboratories and supports the continued development of this compound as a promising antibacterial agent with activity against multidrug-resistant pathogens.

References

ATPase Inhibition Assay for DNA Gyrase: Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

The DNA gyrase ATPase inhibition assay is a key method for identifying and characterizing novel inhibitors, particularly those that act as competitive inhibitors of ATP binding, a mechanism distinct from classical topoisomerase poisons [1].

  • Mechanistic Insight: Compounds like the gyramides inhibit the ATPase activity of the GyrB subunit, halting the enzyme's catalytic cycle. This prevents the introduction of negative supercoils and traps chromosomal DNA in a positively supercoiled state, ultimately blocking DNA replication and segregation without causing double-stranded DNA breaks [1].
  • Advantages: This assay allows for the direct quantification of inhibitor efficacy on the target's enzymatic activity. It can distinguish between different mechanistic classes of inhibitors and provide crucial kinetic parameters (Ki, IC50) for lead optimization [1].

Detailed Experimental Protocol

This protocol is adapted from methods used to characterize gyramides and other gyrase inhibitors [1].

Principle

The assay uses a coupled enzyme system to continuously monitor ATP hydrolysis. The generation of ADP is linked to the oxidation of NADH, which is measured by a decrease in absorbance at 340 nm.

  • Pyruvate Kinase (PK) converts phospho(enol)pyruvate (PEP) to pyruvate, using the ADP produced by DNA gyrase.
  • Lactate Dehydrogenase (LDH) then converts pyruvate to lactate, while simultaneously oxidizing NADH to NAD⁺.
Reagents and Equipment
  • Purified DNA Gyrase: Recombinant E. coli or target pathogen gyrase (GyrA₂GyrB₂ tetramer).
  • Assay Buffer: Typically 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol.
  • Coupled Enzyme System: Pyruvate kinase (PK) and Lactate dehydrogenase (LDH).
  • Substrates: ATP, Phospho(enol)pyruvate (PEP), and NADH.
  • DNA Cofactor: Relaxed or linear DNA (e.g., pBR322).
  • Test Compound: e.g., "DNA Gyrase-IN-3" (dissolved in DMSO, with final DMSO concentration <2%).
  • Microplate Reader or Spectrophotometer with temperature control and kinetic measurement capability at 340 nm.
Procedure
  • Prepare Reaction Mixture: In a suitable container, mix the assay buffer, NADH, PEP, PK, LDH, and DNA cofactor. Gently invert to mix.
  • Dilution: Prepare serial dilutions of the test compound and a reference control (e.g., novobiocin).
  • Initiate Reaction: Add DNA gyrase to the reaction mixture, then quickly aliquot into a microplate containing the pre-diluted compounds.
  • Measurement: Immediately place the plate in the reader and record the decrease in absorbance at 340 nm for 20-30 minutes.
Data Analysis
  • Calculate reaction velocities from the linear portion of the absorbance curve.
  • Plot velocity versus ATP concentration with and without the inhibitor. A competitive inhibitor will increase the apparent Km without affecting Vmax.
  • Determine the inhibition constant (Ki) using non-linear regression to fit the data to the Michaelis-Menten equation for competitive inhibition. For gyramides, a Ki of 4.35 ± 1.34 µM has been reported [1].

Workflow and Kinetic Data

The workflow for conducting the assay and analyzing the data is summarized below.

G cluster_workflow ATPase Inhibition Assay Workflow Prep Prepare Reaction Mixture (Buffer, NADH, PEP, PK/LDH, DNA) Dilute Dilute Inhibitor Prep->Dilute Initiate Initiate Reaction (Add DNA Gyrase) Dilute->Initiate Measure Measure Absorbance at 340nm Initiate->Measure Analyze Analyze NADH Decay Kinetics Measure->Analyze Calculate Calculate Ki and IC50 Analyze->Calculate

ATPase inhibition assay workflow. PK: Pyruvate Kinase; LDH: Lactate Dehydrogenase.

The following table summarizes the type of kinetic data that can be expected from a well-executed assay, using gyramide A as an example [1]:

Parameter Value for Gyramide A Description
Vmax 37.47 ± 0.0013 µM min⁻¹ U⁻¹ Maximum reaction velocity of the enzyme. Unchanged in competitive inhibition.
Km (ATP) 27.82 ± 2.83 mM Michaelis constant for ATP. Increases in the presence of a competitive inhibitor.
Ki 4.35 ± 1.34 µM Inhibition constant; measures the binding affinity of the inhibitor. A lower value indicates tighter binding.

Critical Assay Considerations

  • Controls are Essential: Include a no-enzyme control (background NADH decay) and a no-inhibitor control (full gyrase activity).
  • Z' Factor Evaluation: For HTS applications, ensure a Z' factor >0.5 to confirm robust assay quality.
  • Mechanism Confirmation: Use secondary assays (e.g., supercoiling, cleavage complex stabilization) to confirm the compound's mechanism and rule out non-specific effects [1].
  • Specificity Testing: Test compounds against related ATPases (e.g., topoisomerase IV) to determine selectivity, a key feature of gyramides [1].

Addressing the Data Gap on this compound

The search results do not contain specific data for "this compound". To proceed with your research:

  • Consult Supplier Data: The most direct source of information will be the data sheet or technical note provided by the compound's supplier.
  • Literature Search: Conduct a targeted search on platforms like PubMed, Scopus, or Google Scholar using the exact compound name and synonyms.
  • Assay as Described: You can use the protocol outlined above as a template to experimentally determine the ATPase inhibition profile of "this compound" in your laboratory.

References

Comprehensive Application Notes and Protocols for Cell-Based Assays in DNA Gyrase Inhibitor Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to DNA Gyrase as a Therapeutic Target

DNA gyrase is a essential bacterial type IIA topoisomerase and a well-validated target for antibacterial drugs. This enzyme introduces negative supercoils into DNA using ATP hydrolysis and resolves topological problems during replication, making it crucial for bacterial survival [1] [2]. The clinical relevance of gyrase inhibitors is substantial, with fluoroquinolones (e.g., ciprofloxacin) and aminocoumarins (e.g., novobiocin) representing two major classes that have been successfully used to treat bacterial infections. However, the rapid emergence of multidrug-resistant bacterial strains has created an urgent need for new inhibitors that overcome existing resistance mechanisms [1] [3].

Cell-based assays play a pivotal role in addressing this challenge by providing physiological context during inhibitor screening. Unlike biochemical assays using purified enzymes, cell-based systems account for critical factors such as compound permeability, cellular efflux, metabolic stability, and cytotoxicity, offering a more comprehensive assessment of compound efficacy before advancing to more complex animal models [4] [5]. This document outlines established and novel cell-based assay approaches for identifying and characterizing DNA gyrase inhibitors, with detailed protocols suitable for implementation in research and drug discovery settings.

Established Cell-Based Assay Methodologies

In Vivo DNA Supercoiling Assay

The in vivo DNA supercoiling assay directly monitors DNA gyrase activity within bacterial cells by examining the topological state of plasmid DNA following inhibitor treatment [1].

Table 1: Key Components for In Vivo DNA Supercoiling Assay

Component Specification Function
Bacterial Strain Wild-type E. coli Provides native gyrase activity and cellular environment
Plasmid pUC19 Reporter for topological changes
Efflux Pump Inhibitor Phe-Arg-β-naphthylamine (PAβN) Enhances intracellular compound accumulation
Detection Method Agarose gel electrophoresis Separates supercoiled vs. relaxed plasmid forms
Analysis Gel documentation system Quantifies shifts in topological distribution

Experimental Principle: When gyrase activity is inhibited, plasmids transition from a supercoiled to relaxed state. This topological shift can be resolved electrophoretically, with more relaxed topologies migrating slower through the agarose matrix [1].

Protocol Limitations: This endpoint assay requires plasmid extraction and is moderate-throughput. It provides indirect measurement of gyrase inhibition through its topological consequences rather than direct enzymatic activity quantification.

Bacterial Motility Assays

Bacterial motility assays serve as a phenotypic reporter for gyrase function, as flagellar assembly and function require proper disulfide bond formation and protein folding influenced by DNA topology [6].

G GyraseInhibitor Gyrase Inhibitor GyraseActivity Gyrase Activity GyraseInhibitor->GyraseActivity Inhibits DNASupercoiling DNA Supercoiling GyraseActivity->DNASupercoiling Reduces VirulenceFactors Virulence Factor Folding DNASupercoiling->VirulenceFactors Impairs FlagellarAssembly Flagellar Assembly DNASupercoiling->FlagellarAssembly Disrupts Motility Bacterial Motility VirulenceFactors->Motility Affects FlagellarAssembly->Motility Prevents Measurement Motility Zone Measurement Motility->Measurement Quantifies

Figure 1: Signaling Pathway for Motility-Based Gyrase Inhibition Assays

Protocol Adaptations for Higher Throughput:

  • Miniaturization: Transition from Petri dishes to 24-well or 48-well plates containing soft agar (0.25-0.3%)
  • Automated Imaging: Use high-content imaging systems to capture motility zones
  • Quantitative Analysis: Implement image analysis software to measure migration areas rather than manual diameter measurements [6]

This approach provides a functional readout of gyrase inhibition through a physiologically relevant phenotype that can be adapted for secondary screening campaigns.

Reporter Gene Assays

Reporter gene assays utilize genetically engineered bacterial strains where expression of a detectable reporter (e.g., luciferase, GFP) is linked to DNA damage or SOS response pathways activated by gyrase-mediated DNA damage [4].

Table 2: Reporter Assays for Genotoxin Screening

Assay Name Reporter System Mechanism Throughput
GreenScreen HC GADD45a-GFP DNA damage response pathway 96-well format
ATAD5-luciferase Luciferase Stabilization following DNA damage 1536-well format
CellSensor p53-bla β-lactamase p53 pathway activation 96-384 well format

The ATAD5-luciferase assay exemplifies a robust reporter system validated for identifying genotoxic compounds through high-throughput screening. This assay demonstrates excellent performance metrics with Z'-factor of 0.89 ± 0.02, indicating superior suitability for HTS campaigns [4].

Advanced Applications in Drug Discovery

High-Throughput Screening (HTS) Pipeline Implementation

Integrating cell-based gyrase assays into HTS pipelines requires careful consideration of assay metrics and compatibility with automation systems [5].

G Primary Primary Screening Biochemical Gyrase Assay T1 Cell-Based Counter-Screen (ATAD5-luciferase) Primary->T1 Confirmed Hits T2 Specificity Assessment (DNA Repair Mutant Panel) T1->T2 Non-genotoxic T3 Resistance Profiling (Fluoroquinolone Cross-Resistance) T2->T3 Specific Inhibitors T4 Mechanistic Studies (In vivo Supercoiling, BCP) T3->T4 Novel Mechanisms Lead Lead Qualification T4->Lead Optimized Leads

Figure 2: HTS Pipeline for Gyrase Inhibitor Discovery

Key Implementation Considerations:

  • Assay Quality: Prioritize assays with Z' factor >0.5 for reliable hit identification
  • Dose-Response: Include multiple concentration points (typically 8-10) for accurate IC₅₀ determination
  • Counter-Screens: Implement orthogonal assays to eliminate non-specific inhibitors and false positives [5]

The successful application of this approach is exemplified by the discovery of gyramides and isoquinoline sulfonamides, which were identified through cell-based screening and shown to have novel mechanisms distinct from fluoroquinolones [1] [3].

Specificity Profiling Using DNA Repair-Deficient Strains

Specificity profiling utilizes isogenic bacterial strains with defined DNA repair deficiencies to determine mechanism of action and identify compounds that selectively target repair-deficient pathogens [4].

Table 3: DNA Repair Mutant Panel for Specificity Assessment

Mutant Strain Repair Deficiency Pathway Application
Polymerase β Base excision repair BER Specificity screening
Rev3 Translesion synthesis TLS Mechanism identification
XPA Nucleotide excision repair NER Genotoxin profiling
FANCC Inter-strand crosslink repair ICL Compound prioritization
Ku70/Rad54 Double-strand break repair HR/NHEJ Selectivity assessment

This approach enables identification of compounds with selective activity against cancer-relevant DNA repair deficiencies or pathogen-specific susceptibilities, potentially enhancing therapeutic indices [4].

Overcoming Fluoroquinolone Resistance

Cell-based assays are particularly valuable for identifying inhibitors that remain active against fluoroquinolone-resistant strains, addressing a critical clinical need [3].

Resistance Profiling Protocol:

  • Strain Selection: Include clinically relevant isolates with known gyrase mutations (e.g., GyrA S83L, D87N)
  • Cross-Resistance Assessment: Compare MIC ratios between novel compounds and fluoroquinolones
  • Mechanistic Studies: Employ bacterial cytological profiling (BCP) to differentiate cellular phenotypes

The value of this approach was demonstrated with isoquinoline sulfonamides, which showed no cross-resistance with ciprofloxacin and vice versa, indicating a distinct mechanism of action potentially involving allosteric inhibition [3].

Detailed Experimental Protocols

Protocol 1: Microtitre Plate-Based Gyrase Supercoiling Assay

This protocol adapts traditional supercoiling assays to a higher-throughput microtitre format using triplex-forming oligonucleotides (TFOs) to capture supercoiled DNA [7] [2].

Reagents and Equipment:

  • Black streptavidin-coated 96-well microplates (Pierce)
  • Biotinylated triplex-forming oligonucleotide (TFO1: 5'-TCTCTCTCTCTCTCTC-3')
  • Relaxed plasmid pNO1 (containing single triplex-forming sequence)
  • SYBR Gold nucleic acid stain (Invitrogen)
  • TF Buffer: 50 mM sodium acetate (pH 5.0), 50 mM NaCl, 50 mM MgCl₂
  • Microplate reader capable of fluorescence detection

Procedure:

  • Oligo Immobilization:

    • Add 100 μL of 500 nM biotinylated TFO1 in wash buffer to each well
    • Incubate 1 hour at room temperature with gentle shaking
    • Wash 3× with 200 μL Pierce wash buffer
  • Enzyme Reaction:

    • Prepare 30 μL reactions containing 1 μg relaxed pNO1 plasmid in gyrase reaction buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol)
    • Add test compounds at desired concentrations (include DMSO vehicle control)
    • Initiate reaction with 2 units E. coli DNA gyrase (New England BioLabs)
    • Incubate 30 minutes at 37°C
  • Triplex Formation and Detection:

    • Add 100 μL TF buffer to each reaction and transfer to TFO-coated plates
    • Incubate 30 minutes at room temperature to allow triplex formation
    • Wash 3× with 200 μL TF buffer to remove unbound plasmid
    • Add 200 μL 1X SYBR Gold in TF buffer
    • Incubate 5 minutes protected from light
    • Measure fluorescence (excitation 495 nm, emission 537 nm)

Data Analysis: Calculate percentage inhibition relative to controls:

Where F_negative = no enzyme control, F_positive = DMSO vehicle control [7] [2].

Protocol 2: In Vivo Supercoiling Assessment

This protocol evaluates gyrase inhibition within bacterial cells by monitoring plasmid topology after compound treatment [1].

Reagents and Equipment:

  • E. coli strain harboring pUC19 plasmid
  • Phe-Arg-β-naphthylamine (PAβN, 20 μg/mL) for efflux pump inhibition
  • Plasmid miniprep kit
  • Agarose gel electrophoresis system
  • DNA gel stain (ethidium bromide or SYBR Safe)

Procedure:

  • Bacterial Treatment:

    • Grow E. coli pUC19 to mid-log phase (OD₆₀₀ ≈ 0.5) in LB broth
    • Add PAβN (20 μg/mL) to enhance compound penetration
    • Treat with test compounds at appropriate concentrations
    • Incubate with shaking for 2 hours at 37°C
  • Plasmid Isolation:

    • Harvest cells by centrifugation (5,000 × g, 10 minutes)
    • Is plasmid DNA using miniprep kit according to manufacturer's instructions
    • Elute DNA in nuclease-free water
  • Topology Analysis:

    • Prepare 1% agarose gel in TAE buffer
    • Load 300 ng plasmid per lane alongside supercoiled and relaxed standards
    • Electrophorese at 25V for 16 hours (overnight) for optimal separation
    • Stain gel with DNA stain and image with gel documentation system

Data Interpretation:

  • Supercoiled plasmid: Migrates faster through gel matrix
  • Relaxed plasmid: Migrates slower through gel matrix
  • Partial inhibition: Appearance of multiple topological forms between supercoiled and relaxed positions [1] [8]

Troubleshooting and Optimization Guidelines

Common Challenges and Solutions:

  • Poor Signal-to-Noise in Microtitre Assay: Optimize TFO concentration (typically 250-500 nM) and validate plasmid purity. Include wash steps to reduce background fluorescence [7].

  • Variable Results in Motility Assays: Standardize agar concentration (0.25% for E. coli), bacterial inoculation density (OD₆₀₀ = 0.001), and incubation time (6-8 hours) [6].

  • Inconsistent Plasmid Topology: Isolate plasmids from logarithmically growing cultures and minimize nuclease contamination during purification. Include topological standards on each gel [1].

  • High False Positive Rates in HTS: Implement counterscreens using DNA repair-deficient strains and secondary assays to confirm gyrase-specific activity [4].

Conclusion

Cell-based assays for DNA gyrase inhibition provide essential physiological context during antibacterial discovery campaigns. The methodologies outlined herein—ranging from in vivo supercoiling assessments to sophisticated reporter systems—enable comprehensive evaluation of compound efficacy, mechanism of action, and potential to overcome fluoroquinolone resistance. As antibiotic resistance continues to escalate, these assay platforms will play increasingly important roles in developing the next generation of gyrase-targeted therapeutics with novel mechanisms of action.

References

General Strategies for Improving Compound Solubility

Author: Smolecule Technical Support Team. Date: February 2026

When a specific compound like DNA Gyrase-IN-3 lacks published solubility data, researchers can employ several established medicinal chemistry strategies to address poor solubility [1]:

  • Introduction of Polar Groups: Adding groups like amines, hydroxyls, or amides can enhance aqueous solubility by increasing hydrogen bonding potential with water molecules.
  • Salt Formation: Creating a salt form of an ionizable compound is one of the most common and effective approaches to improve solubility and dissolution rate.
  • Prodrug Approach: Modifying the compound into a bioreversible derivative (prodrug) that has higher solubility can be highly effective. The prodrug is designed to convert back to the active parent compound within the body [2].
  • Reduction of Molecular Planarity and Crystal Lattice Energy: Disrupting molecular symmetry and planarity can lead to weaker crystal packing, thereby reducing the energy required for dissolution and increasing solubility [1].

Case Study: Phosphate Prodrug for a Gyrase Inhibitor

A relevant example involves a different DNA gyrase/topoisomerase IV inhibitor (a benzimidazole urea, Compound 1) that suffered from extremely poor aqueous solubility. The researchers successfully developed a phosphate ester prodrug (Compound 2) to overcome this challenge [2].

The key outcomes of this strategy are summarized in the table below:

Parameter Parent Compound (1) Phosphate Prodrug (2)
Aqueous Solubility (pH 7) ~2.4 μg/mL (very poor) ~75 mg/mL (>30,000-fold improvement) [2]
In Vitro Antibacterial Activity (MIC vs. S. aureus) 0.016 μg/mL (potent) 8 μg/mL (much less active) [2]
Enzymatic Target Activity (Ki) Potent (Ki < 0.009 μM) Equally Potent [2]
Permeability (MDCK cells) Permeable Not Permeable [2]
In Vivo Conversion N/A Rapidly and completely converted back to active parent compound after oral or IV administration [2]

This case demonstrates that while the prodrug itself is less active and permeable at the cellular level, its high solubility and rapid conversion in vivo make it a viable strategy for administration.

Proposed Experimental Workflow for this compound

You can use the following general workflow to diagnose and address the solubility issues with your compound:

G cluster_strategy Potential Strategies Start Start: this compound Solubility Issue Step1 1. Quantify Solubility Start->Step1 Step2 2. Analyze Structure Step1->Step2 Step3 3. Select Strategy Step2->Step3 S1 Salt Formation Step3->S1 S2 Phosphate Prodrug Step3->S2 S3 Add Polar Group Step3->S3 Step4 4. Synthesize & Test Step5 5. In-Vivo Validation Step4->Step5 End End: Viable Candidate Step5->End Leads to Optimized Compound S1->Step4 S2->Step4 S3->Step4

References

optimizing DNA Gyrase-IN-3 inhibition potency

Author: Smolecule Technical Support Team. Date: February 2026

DNA Gyrase Supercoiling Inhibition Assay

This core protocol is essential for evaluating inhibitor potency. The table below summarizes a standard assay procedure [1].

Parameter Description
Enzyme Source E. coli DNA gyrase (e.g., from New England BioLabs)
Enzyme Amount 2 units
Reaction Buffer 35 mM Tris-HCl (pH 8.0), 4 mM MgCl₂, 24 mM KCl, 2 mM DTT, 1.75 mM ATP, 5 mM spermidine, 0.1 mg/mL BSA, 6.5% glycerol
Test Compound Typically dissolved in DMSO (e.g., 0.5 µL added to a 20 µL reaction)
DNA Substrate 300 ng relaxed covalently closed plasmid DNA
Reaction Volume 20 µL
Incubation 30 minutes at 37°C
Reaction Stop Add SDS stop buffer (e.g., 4 µL)
Analysis 1% agarose gel electrophoresis, 25 V, overnight

Common Experimental Issues & Solutions

Based on general principles of DNA gyrase research, here are common challenges and troubleshooting approaches.

Issue Possible Causes Troubleshooting Steps

| Low Inhibition Potency | • Compound solubility/precipitation • Instability in assay buffer • Ineffective target binding | • Check DMSO concentration (keep ≤2.5% v/v). • Confirm compound stability via pre-incubation experiment. • Verify enzyme activity with a known control inhibitor. | | Poor Correlation: Enzyme vs. Cellular Activity | • Poor bacterial membrane permeability • Efflux pump activity • Cytoplasmic degradation | • Use bacterial strains with defective efflux pumps (e.g., E. coli ARC524) [2]. • Perform cytotoxicity assays in parallel. • Check for known structural features that affect penetration. | | High Background in Gel Assay | • Non-specific DNA binding • Incomplete reaction stopping • DNA substrate degradation | • Include control with compound but no enzyme. • Ensure stop buffer contains SDS and proteinase K. • Run fresh DNA substrate alone to check integrity. | | Irreproducible IC₅₀ Values | • Enzyme lot variability • Inconsistent ATP/DNA substrate concentrations • Human error in dilution series | • Use enzyme from the same preparation for a study. • Aliquot and accurately quantify ATP/DNA substrates. • Use a multi-channel pipette for compound dilutions. |

FAQs for the Technical Support Center

Q1: What is the confirmed mechanism of action for NBTI-class inhibitors like DNA Gyrase-IN-3? NBTIs (Novel Bacterial Topoisomerase II Inhibitors) stabilize single-strand DNA cleavage breaks [3]. They bind asymmetrically between the two GyrA subunits, intercalating into the DNA and shifting the scissile phosphate. This is distinct from fluoroquinolones, which stabilize double-strand breaks [3].

Q2: How can I confirm that my compound's antibacterial activity is due to DNA gyrase inhibition? The most direct method is to isolate spontaneous resistant mutants and sequence their gyrA and gyrB genes. Point mutations in the binding region, particularly in gyrB for compounds targeting the ATPase domain, strongly support the target hypothesis [2].

Q3: My compound shows strong enzyme inhibition but weak antibacterial activity. What could be the reason? This is a common challenge often attributed to the compound's inability to penetrate the bacterial cell wall or its susceptibility to efflux pumps [2]. As shown in the table below, a pyrrolamide inhibitor (Compound 2) was potent against the enzyme but showed no activity against wild-type E. coli, yet its activity was restored in an efflux pump-deficient strain [2].

Compound E. coli Gyrase IC₅₀ (nM) MIC vs E. coli ARC523 (wild-type) MIC vs E. coli ARC524 (efflux-) [2]
Pyrrolamide 2 14 >64 µg/mL 2 µg/mL

Experimental Workflow Diagram

The following diagram illustrates the key steps and decision points in a typical inhibitor characterization workflow.

G start Start: New Inhibitor enzyme_assay In Vitro Enzyme Assay start->enzyme_assay cell_activity Cellular MIC Assay enzyme_assay->cell_activity potent Potent in both assays? cell_activity->potent moa Mechanism of Action Study potent->moa Yes optimize Optimize Compound potent->optimize No resist Resistant Mutant Isolation moa->resist sequencing DNA Sequencing of GyrA/GyrB resist->sequencing success Characterized Inhibitor sequencing->success

References

reducing DNA Gyrase-IN-3 cytotoxicity in cell assays

Author: Smolecule Technical Support Team. Date: February 2026

Key Factors Influencing Cytotoxicity in Cell Assays

The table below summarizes critical parameters to investigate and adjust to reduce non-specific cytotoxicity while maintaining assay integrity.

Factor Description & Rationale Troubleshooting Action
Compound Exposure Time [1] Prolonged exposure increases cytotoxic effects. Shorten treatment duration; perform time-course experiments to find the minimum effective exposure time.
Compound Concentration High concentrations often lead to non-specific toxicity. Establish a full dose-response curve and use the lowest concentration that shows the desired phenotypic effect (phenoactivity) [1].
Cell Line Selection [1] Different cell lines have varying sensitivities to the same compound due to genetics, metabolism, and morphology. Test multiple, physiologically relevant cell lines. Avoid lines with innate, non-responsive morphology (e.g., highly compact growth) [1].
Cell Health & Confluency Unhealthy or overly confluent cells are more susceptible to stress. Use low-passage-number cells and plate at an optimal density for the assay duration to ensure consistent growth conditions.
Solvent & Delivery Solvents like DMSO can be toxic at high concentrations, and compound precipitation reduces bioavailable concentration. Ensure the final solvent concentration is safe for cells (typically ≤0.1-0.5% DMSO) and confirm compound solubility in the assay buffer.
Assay Endpoints Single-endpoint assays may miss optimal activity windows. Use multiparametric, high-content readouts to capture a broader range of phenotypic responses and identify specific vs. toxic effects [2] [3].

Experimental Protocol for Systematic Troubleshooting

Here is a detailed workflow to diagnose and resolve cytotoxicity issues, incorporating High-Content Screening (HCS) principles.

G Start Start: Suspected Cytotoxicity Step1 1. Confirm Cell Health & Plating - Use low-passage cells - Optimize seeding density - Include viability controls Start->Step1 Step2 2. Solvent & Solubility Check - Keep DMSO ≤0.5% - Visually inspect for precipitation Step1->Step2 Step3 3. Dose-Response & Time-Course - Test a wide concentration range - Include multiple time points (e.g., 24h, 48h, 72h) Step2->Step3 Step3->Step1 Adjust conditions Step4 4. Multiparametric Profiling - Use Cell Painting assay or similar - Extract 77+ morphological features [1] Step3->Step4 Step5 5. Data Analysis & Hit Selection Step4->Step5 Step5->Step3 Refine concentration Step6 6. Validate with Secondary Assays - Use orthogonal methods (e.g., ATP assay) - Confirm DNA gyrase binding (e.g., molecular docking) [4] Step5->Step6

Follow the workflow above to systematically identify and address the source of cytotoxicity. The dashed red lines represent feedback loops where you may need to refine earlier steps based on your findings.

Phase 1: Assay Development & Pilot Optimization
  • Define the Biological Question: Clearly establish the primary phenotypic readout (e.g., inhibition of bacterial growth, specific change in host cell morphology) that signifies successful DNA gyrase inhibition [2].
  • Select Cell Lines: Choose physiologically relevant models. As research shows, cell lines like OVCAR4 may be highly sensitive for detecting "phenoactivity," while others like HEPG2, which grow in compact colonies, may perform poorly for morphological profiling [1]. Testing multiple lines is crucial.
  • Pilot Optimization: Run small pilot assays to optimize cell density, probe concentration, and imaging parameters to achieve a high Z'-factor, ensuring a robust and reproducible assay [2].
Phase 2: Image Acquisition & Analysis with HCS/AI
  • Image Acquisition: Use calibrated high-content screening microscopes for multi-channel imaging under consistent environmental conditions to prevent drift [2].
  • Image Analysis & Feature Extraction: Apply segmentation algorithms (including deep-learning approaches) to quantify single-cell features. Retaining single-cell data helps capture phenotypic variability and subtle mechanistic effects, distinguishing specific action from general toxicity [2] [5].
  • AI-Enhanced Profiling: Utilize machine learning (e.g., convolutional neural networks) for unbiased phenotypic profiling. AI can identify complex morphological patterns that differentiate the desired mechanism of action from general cell death pathways [3] [5].

Technical Support FAQs

  • Q1: The lead DNA gyrase inhibitor compound shows high cytotoxicity in our primary cell lines at concentrations close to its effective dose. How can we improve the therapeutic window?

    • A: This is a common challenge. First, confirm that the cytotoxic phenotype is distinct from the phenotypic signature of DNA gyrase inhibition. Using a Cell Painting assay, you can determine if high-concentration treatments simply induce cell death or if there is a unique, lower-concentration phenotype indicative of the target engagement. This can help you select analogs with a cleaner profile. Furthermore, explore staggered dosing schedules or prodrug strategies to lower the peak plasma concentration of the active compound while maintaining efficacy.
  • Q2: We see variable cytotoxicity results for the same compound across different cell lines. How should we select the best model?

    • A: Variability is expected. Systematic evaluation, as outlined in the table above, is key. Rank your available cell lines based on two tasks: their ability to detect compound activity (phenoactivity) and their ability to group compounds with a similar mechanism of action by similar phenotype (phenosimilarity) [1]. The optimal cell line depends on your primary goal. A cell line with high phenoactivity sensitivity is best for hit detection, while one with high phenosimilarity is better for inferring a compound's mechanism.
  • Q3: How can we be sure that the cell death is caused by DNA gyrase inhibition and not by an off-target effect?

    • A: To confirm on-target activity, employ a combination of approaches:
      • Phenotypic Correlation: Check if the cytotoxic phenotype matches that of a known, selective DNA gyrase inhibitor (like ciprofloxacin) in your HCS system [4].
      • Biochemical Assays: Use a direct enzymatic assay, like a DNA supercoiling assay, to confirm that the compound inhibits purified DNA gyrase [6].
      • In Silico Studies: Perform molecular docking and dynamics simulations to assess the compound's binding affinity and stability within the DNA gyrase active site, comparing it to known inhibitors [4] [6].
      • Genetic Evidence: If possible, use resistant bacterial strains with mutations in the gyrase gene (e.g., in the Quinolone Resistance Determining Region, QRDR) to see if they exhibit reduced sensitivity to your compound [7].

References

Documented Resistance Mechanisms to DNA Gyrase Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

While direct studies on DNA Gyrase-IN-3 are limited, research on closely related compounds, particularly the tricyclic GyrB/ParE (TriBE) inhibitor GP6, reveals predictable resistance pathways. The table below summarizes the primary mechanisms identified in E. coli and A. baumannii [1].

Mechanism of Resistance Affected Gene/Protein Consequence Observed in Bacterial Species
Efflux Pump Upregulation Species-specific (e.g., AcrAB-TolC in E. coli, AdeIJK in A. baumannii) and shared (MdtK) Increases antibiotic expulsion, reducing intracellular concentration [1] E. coli, A. baumannii
Drug Target Modification gyrB (DNA gyrase B subunit) Amino acid substitutions near the ATP-binding site reduce drug binding affinity [1] E. coli, A. baumannii
Reduced Drug Influx tsx (Outer membrane nucleoside transporter) Mutations impair channel function, decreasing drug uptake [2] K. pneumoniae

Experimental Protocols for Resistance Screening

To empirically determine the resistance mechanisms in your specific bacterial strains, you can adapt the following established experimental workflows.

workflow Start Start: Isolate Cultures A Experimental Evolution in Morbidostat Start->A B Determine MIC for Resistant Clones A->B C Whole-Genome Sequencing (WGS) B->C D Genotype-to-Phenotype Validation C->D E Result: Confirmed Resistance Mechanism D->E

Figure 1: A high-level workflow for identifying de novo antibiotic resistance mechanisms, integrating evolutionary pressure, genomic analysis, and functional validation [1].

Protocol 1: Experimental Evolution in Morbidostat

This method uses a continuous culturing device to study the real-time evolution of resistance under controlled drug pressure [1].

  • Culture Setup: Inoculate multiple (e.g., 6) parallel bioreactors with the bacterial strain of interest (e.g., E. coli BW25113).
  • Drug Pressure: Continuously culture the bacteria, with the device dynamically adjusting the concentration of this compound to maintain a sub-lethal, inhibitory pressure. The drug concentration is gradually increased over time as the cultures adapt.
  • Sample Collection: Periodically collect samples from the evolving populations for subsequent analysis. A typical run can last 150-200 hours.
  • Whole-Genome Sequencing (WGS): Prepare sequencing libraries from collected samples. Perform high-coverage Illumina sequencing on both the ancestral strain and the evolved populations.
  • Variant Analysis: Map the sequencing reads to a reference genome to identify Single Nucleotide Variants (SNVs), insertions/deletions (indels), and copy number variants (CNVs) that have emerged during the evolution experiment.
Protocol 2: Genotype-to-Phenotype Validation for Key Mutations

After identifying potential resistance-conferring mutations via WGS, this protocol confirms their functional role.

  • Clone Selection: Isolate single bacterial clones from the evolved, resistant populations.
  • MIC Confirmation: Determine the Minimum Inhibitory Concentration (MIC) of this compound against these clones to confirm the resistant phenotype.
  • Genetic Engineering: To confirm a mutation's role, engineer the specific point mutation (e.g., using recombineering) into the genome of a drug-sensitive, wild-type strain [2].
  • Phenotypic Comparison: Measure the MIC of the engineered strain. A significant increase in MIC compared to the wild-type parent confirms that the mutation is sufficient to confer resistance.
  • Efflux Pump Activity: For mutations suspected of upregulating efflux, repeat the MIC assay in the presence of an efflux pump inhibitor (e.g., Phe-Arg β-naphthylamide, PAβN). A significant reduction in MIC in the presence of the inhibitor confirms the involvement of efflux machinery [2].

Frequently Asked Questions for Troubleshooting

logic Problem Rapid Resistance Development Mech1 Primary Mechanism: Efflux Pump Upregulation Problem->Mech1 Mech2 Secondary Mechanism: Target (gyrB) Mutation Problem->Mech2 Action1 Check Efflux: Use inhibitor PAβN Mech1->Action1 Action2 Check Target: Sequence gyrB gene Mech2->Action2

Figure 2: A logical troubleshooting flow for investigating rapid resistance development to a this compound type compound, based on common evolutionary trajectories [1].

Q: My bacterial strain developed high-level resistance to this compound very quickly. What is the most likely mechanism? A: Based on studies with the related inhibitor GP6, the most probable initial mechanism is upregulation of efflux pumps [1]. Mutations in the drug target, gyrB, often emerge later in the evolutionary trajectory or not at all. You should investigate this using an efflux pump inhibitor.

Q: I found no mutations in the gyrase genes (gyrA/gyrB), but my clones are still highly resistant. Why? A: This is a common finding. Resistance can be entirely mediated by mutations that increase the expression of efflux pumps, thereby reducing the intracellular concentration of the drug to a level below its effective threshold without altering the target itself [1].

Q: Are there known cross-resistance issues between this compound and fluoroquinolones like ciprofloxacin? A: Research on GP6 shows an asymmetric cross-resistance profile. Isolates resistant to GP6 (and by extension, potentially other TriBE inhibitors) often show cross-resistance to ciprofloxacin. However, ciprofloxacin-resistant isolates typically remain susceptible to GP6 [1]. This is because the target mutations for the two drug classes (e.g., in gyrA for quinolones vs. gyrB for TriBE inhibitors) do not overlap.

Q: Besides efflux and target changes, what other resistance mechanisms should I screen for? A: For gyrase inhibitors, also consider reduced drug influx. Mutations in outer membrane porins, such as mutations in the tsx gene which encodes a nucleoside transporter, can prevent the drug from entering the cell, as demonstrated for other gyrase-targeting compounds like pyrrolobenzodiazepines (PBDs) and albicidin [2].

References

Troubleshooting Guide: Improving Metabolic Stability

Author: Smolecule Technical Support Team. Date: February 2026

This guide addresses common challenges in optimizing DNA gyrase inhibitors, with a focus on structure-based strategies informed by recent research.

Challenge Possible Cause Suggested Solution Relevant Supporting Data
Rapid Metabolic Degradation Presence of metabolically labile functional groups (e.g., amides, esters) or soft spots. Structural Hardening: Replace labile groups with stable bioisosteres like tetrazoles or triazoles [1]. Molecular Hybridization: Merge pharmacophores from two bioactive compounds to create a new, more stable hybrid molecule [1]. Tetrazole is a known bioisosteric substitute for carboxyl and amide groups, enhancing metabolic stability [1]. 1,2,3-triazoles are stable under acidic and basic conditions and resistant to metabolic degradation [1].
Poor Binding Affinity & Specificity Suboptimal interactions with the ATP-binding site of DNA gyrase (GyrB)/topoisomerase IV (ParE). Scaffold Hopping: Use Generative AI models to design novel molecular scaffolds with high predicted potency (pIC50) and desirable properties [2]. Molecular Hybridization: Combine distinct pharmacophores to generate ligands with improved binding and dual-targeting activity [1] [3]. A Generative Adversarial Network (GCN-VAE) designed novel DNA gyrase inhibitors; top candidates showed high predicted pIC50 (up to 9.34) and strong binding in docking studies [2]. Triazole-tetrazole hybrids (6e, 6g) showed high affinity for DNA gyrase and significant antibacterial activity (MIC 1.56-3.12 µg/mL) [1].
Lack of Dual-Targeting Activity Compound inhibits only DNA gyrase, allowing resistance to develop via topoisomerase IV (TopoIV). Rational Design of Dual Inhibitors: Focus on ATP-competitive inhibitors targeting the structurally similar GyrB and ParE subunits [3]. The ATP-binding sites of DNA gyrase (GyrB) and TopoIV (ParE) are structurally similar, offering an opportunity to develop single agents that inhibit both targets, reducing resistance potential [3].

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using tetrazole and triazole moieties in inhibitor design? Tetrazole rings serve as stable bioisosteres for carboxylate groups, improving metabolic stability and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties [1]. Triazoles, particularly 1,2,3-triazoles, are highly stable to metabolic degradation, resistant to both acidic and basic conditions, and facilitate crucial dipole-dipole interactions and hydrogen bonding with biological targets [1]. Their combination in a single hybrid molecule can lead to enhanced antibacterial potential [1].

Q2: How can computational methods accelerate the optimization of DNA gyrase inhibitors? Computational approaches are invaluable throughout the optimization pipeline [2] [4]:

  • Generative AI & Machine Learning: Can rapidly design novel molecular scaffolds and accurately predict their biological activity (pIC50), helping prioritize the most promising candidates for synthesis [2].
  • Virtual Screening: Allows for the rapid in silico testing of large compound libraries (e.g., natural product databases) to identify potential hits with strong binding affinity for the GyrB subunit [5] [4].
  • Molecular Docking & Dynamics: These tools help rationalize binding attributes, assess binding affinity, and evaluate the stability of the ligand-protein complex over time, providing insights for further structural refinement [1] [5].

Experimental Protocols & Workflows

Here are detailed methodologies for key experiments cited in the guides.

1. Protocol for In Vitro Antibacterial Activity Assessment (MIC Determination) This is a standard assay to evaluate the potency of newly synthesized compounds [1].

  • Procedure:
    • Prepare serial dilutions of the test compound in a suitable broth (e.g., Mueller-Hinton Broth).
    • Inoculate each dilution with a standardized suspension (~5 x 10^5 CFU/mL) of the target pathogenic strain.
    • Include control wells: growth control (broth + bacteria), sterility control (broth only), and a positive control (e.g., Ciprofloxacin).
    • Incubate the plates at 35±2°C for 16-20 hours.
    • The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
  • Strains Used in Recent Studies: Gram-positive (S. aureus, S. epidermidis); Gram-negative (E. coli, A. hydrophila, P. aeruginosa, S. typhi, S. typhimurium) [1].

2. Protocol for Molecular Docking to GyrB ATP-binding Site Used to understand and rationalize the binding mode and affinity of potential inhibitors [5].

  • Procedure:
    • Protein Preparation: Retrieve the crystal structure of the target enzyme (e.g., M. tuberculosis GyrB, PDB ID: 3ZKB). Remove water molecules and co-crystallized ligands. Add hydrogen atoms and optimize the structure.
    • Ligand Preparation: Draw the 3D structure of the test compound and minimize its energy using tools like LigPrep.
    • Grid Generation: Define the active site (often around the co-crystallized ligand) for docking calculations.
    • Docking Run: Perform the docking simulation using software such as LeDock or AutoDock Vina.
    • Analysis: Analyze the output for binding pose, binding energy (kcal/mol), and specific interactions with key amino acid residues.

Visualizing the Optimization Workflow

The following diagram illustrates the integrated multi-strategy approach for optimizing DNA gyrase inhibitors, as discussed in the guides and protocols.

gyrase_optimization start Lead Compound (e.g., DNA Gyrase-IN-3) strategy1 Structural Hardening start->strategy1 strategy2 Molecular Hybridization start->strategy2 strategy3 Generative AI Design start->strategy3 method1 Introduce Tetrazole/Triazole Bioisosteres strategy1->method1 method2 Merge Pharmacophores (e.g., create triazole-tetrazole hybrids) strategy2->method2 method3 Generate Novel Scaffolds with ML-predicted pIC50 strategy3->method3 evaluation In Vitro/In Silico Evaluation method1->evaluation method2->evaluation method3->evaluation test1 MIC Assay evaluation->test1 test2 Molecular Docking & Dynamics Simulation evaluation->test2 goal Optimized Inhibitor with Improved Metabolic Stability & Potency test1->goal test2->goal

References

DNA Gyrase Supercoiling Assay: Core Protocol & Troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

A standard biochemical assay for DNA gyrase activity measures the conversion of relaxed DNA to a supercoiled state. The protocol below, adapted from a widely used method, serves as a baseline for optimization [1].

Table 1: Standard Microplate DNA Gyrase Supercoiling Assay Setup [1]

Component Final Concentration/Amount Notes
Relaxed Plasmid DNA 1 μg e.g., pNO1 or pNO11 containing a triplex-forming sequence.
Tris-HCl (pH 7.5) 35 mM Maintains reaction pH.
KCl 24 mM Provides ionic strength.
MgCl₂ 4 mM Essential divalent cation for enzyme activity.
DTT 2 mM Reducing agent to maintain enzyme function.
Spermidine 1.8 mM Can stimulate gyrase activity.
ATP 1 mM Essential energy cofactor.
Glycerol 6.5% (w/v) Stabilizes protein.
Albumin (BSA) 0.1 mg/ml Stabilizes protein and prevents surface adhesion.
DNA Gyrase Variable Must be titrated for optimal signal-to-noise.
Total Reaction Volume 30 μl

Protocol Summary:

  • Reaction Setup: Mix all components in the order listed, often adding the enzyme last to initiate the reaction.
  • Incubation: Incubate the reaction at 37°C for 30 minutes.
  • Reaction Stop: The method used depends on the detection method. For the triplex-based assay, the reaction is stopped by adding 100 μl of Triplex Formation (TF) Buffer [50 mM sodium acetate (pH 5.0), 50 mM NaCl, 50 mM MgCl₂].
  • Detection (Triplex Method):
    • Transfer the mixture to a microplate well pre-coated with a biotinylated triplex-forming oligonucleotide (TFO).
    • Incubate for 30 minutes at room temperature to allow the supercoiled plasmid (the reaction product) to be captured.
    • Wash away unbound DNA and quantify the captured DNA using a fluorescent dye like SYBR Gold [1].

The following workflow visualizes the core steps and key optimization points of the assay.

G Start Assay Setup Step1 Prepare Reaction Components (Table 1) Start->Step1 Step2 Initiate Reaction with Enzyme Addition Step1->Step2 Opt1 Key Optimization Points: • Enzyme Titration • [Inhibitor] Range • Incubation Time • Cofactor Levels Step1->Opt1 Step3 Incubate at 37°C for 30 min Step2->Step3 Step2->Opt1 Step4 Stop Reaction & Transfer to Capture Plate Step3->Step4 Step3->Opt1 Step5 Detect Supercoiled Product (e.g., SYBR Gold) Step4->Step5 End Analyze Data Step5->End

Frequently Asked Questions & Troubleshooting

Here are solutions to common issues you may encounter when optimizing your assay with a new inhibitor like DNA Gyrase-IN-3.

Q1: My assay shows a poor signal-to-noise ratio, making it hard to detect inhibition. What can I do? A low signal often stems from suboptimal reaction conditions.

  • Titrate Enzyme Concentration: Use just enough enzyme to fully supercoil the substrate in the control reaction (without inhibitor). An excess of enzyme can mask a weak inhibitor's effect.
  • Verify Cofactors: Ensure ATP and Mg²⁺ are fresh and at correct concentrations, as both are absolutely essential for the supercoiling reaction [2].
  • Check DNA Substrate Quality: Ensure the starting plasmid is fully relaxed. Contamination with supercoiled DNA will cause a high background. Re-purify the relaxed plasmid if necessary [1].

Q2: I am getting high variability between experimental replicates. How can I improve consistency? Variability is frequently introduced during sample preparation and handling.

  • Master Mix Preparation: Prepare a single, large-volume master mix containing all common reagents (buffer, salts, ATP, DNA) and then aliquot it to individual tubes. This minimizes pipetting error across samples.
  • Enzyme Handling: Always keep gyrase on ice and avoid multiple freeze-thaw cycles, which degrade activity. Aliquot the enzyme into single-use volumes.
  • Positive and Negative Controls: Always include control reactions with no enzyme (background signal) and no inhibitor (maximum signal) in every experiment to normalize data and monitor assay performance.

Q3: How can I determine if this compound is overcoming fluoroquinolone resistance? The binding mode of the inhibitor is key. Fluoroquinolones like ciprofloxacin primarily interact with specific residues in GyrA (e.g., Ser84 and Glu88 in S. aureus), and mutations here confer resistance [3].

  • Use Resistant Enzymes: Compare the IC₅₀ of this compound against gyrase enzymes harboring common fluoroquinolone-resistance mutations (e.g., in GyrA). If the inhibitor remains potent, it likely binds differently. Some novel classes, like the quinoline pyrimidine triones (QPT-1), inhibit the enzyme by interacting with conserved residues in the GyrB TOPRIM domain, thereby overcoming resistance [3].
  • Check for Cross-Resistance: Test your compound against bacterial strains with known fluoroquinolone resistance phenotypes.

Advanced Optimization & Missing Information

For a complete optimization of this compound, you may need to explore further.

Table 2: Key Parameters for Systematic Optimization

Parameter Typical Range to Test Purpose & Rationale
Mg²⁺ Concentration 0 - 10 mM Critical for catalysis; optimal level may shift with inhibitor.
ATP Concentration 0.1 - 5 mM Impacts enzyme kinetics; can influence competition for ATP-competitive inhibitors.
pH of Reaction Buffer 6.5 - 8.5 Affects protein folding, drug binding, and DNA structure.
Inhibition Pre-incubation 0 - 30 min (enzyme + drug before adding DNA) Can enhance potency for slow-binding or irreversible inhibitors.
Incubation Time 10 - 60 min Ensures reaction is in a linear range for accurate IC₅₀ determination.
  • Leverage Structural Insights: If the structure of this compound is known or can be modeled, use it to guide your choices. For example, if it's suspected to be ATP-competitive, a more detailed ATP titration is crucial [4].
  • Address the Information Gap: The lack of specific data on "this compound" is a significant limitation. To proceed, I recommend:
    • Consulting Chemical Databases: Search for the compound in specialized databases like ChEMBL (e.g., ChEMBL2094139 for gyrase inhibitors) or PubChem for any published bioactivity data [4].
    • Reviewing Patent Literature: The synthesis and preliminary activity of novel compounds are often disclosed in patents.
    • Contacting the Supplier: The manufacturer or distributor of this compound may provide a data sheet or technical note with recommended starting conditions.

References

troubleshooting DNA gyrase cleavage complex assays

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting DNA Gyrase Cleavage Assays

Problem & Phenomenon Possible Causes Recommendations & Solutions

| Weak or No Cleavage Signal Low linear DNA product, even with known inhibitors [1] | • Low enzyme activity or incorrect concentration [2] • Sub-optimal reaction conditions (buffer, time, temperature) [2] • Inefficient complex trapping or deproteinization [1] | • Include a positive control with a known inhibitor (e.g., Ciprofloxacin) [1]. • Titrate enzyme and substrate concentrations [2]; verify enzyme quality and storage conditions [1]. • Ensure correct Mg²⁺, pH, and co-factors (e.g., spermidine) [2]; optimize incubation time [2]. | | High Background Noise Excessive non-specific cleavage or smeared gel bands [1] | • Enzyme-mediated non-specific cleavage [1] • Incomplete SDS/Proteinase K treatment [2] • DNA degradation or impurities | • Include a "no drug" control; background should be minimal [1]. • Confirm SDS concentration (e.g., 0.2%) and Proteinase K treatment (0.1 µg/ml) for ≥30 min at 37°C [2]. • Use high-quality, intact supercoiled plasmid DNA (e.g., pBR322) [1] [2]. | | Inconsistent Results Between Experiments High well-to-well or experiment-to-experiment variability | • Improper reagent handling and storage [1] • Inconsistent reaction assembly • Compound solubility issues | • Avoid freeze-thaw cycles for enzyme and DNA; store at -80°C [1]. Keep reagents on ice [1]. • Master mixes for common reagents to minimize pipetting error. • Note solvent for test compounds (e.g., DMSO); ensure it does not precipitate in aqueous buffer [1]. | | Controls Are Not Behaving as Expected Positive control doesn't work; negative control shows cleavage | • Compromised control compounds • Contaminated reagents or misidentified controls | • Verify integrity and concentration of control inhibitors. • Check reagent purity; re-prepare fresh buffers if contamination is suspected. |

Detailed Experimental Protocol

For reliable results, it is crucial to follow a standardized protocol. Here is a consolidated method based on current literature [1] [2]:

  • Reaction Setup

    • Prepare a 1X DNA cleavage buffer containing 35-40 mM Tris-HCl (pH 7.5-7.9), 20-24 mM KCl, 4-5 mM MgCl₂, 1.8-2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, and 0.1 mg/ml BSA [2].
    • To this buffer, add 10 µg/ml of negatively supercoiled plasmid DNA (e.g., pBR322) and your test compound or vehicle control [2].
    • Initiate the reaction by adding reconstituted E. coli DNA gyrase. A final A₂B₂ heterotetramer concentration of 8-16 nM is typical. A subunit ratio of 16 nM GyrA and 32 nM GyrB is often used [2].
    • Incubate the reaction at 30-37°C for 25 minutes [2]. For time-course studies, vary this incubation time [2].
  • Complex Trapping & Deproteinization

    • Stop the reaction and trap the cleavage complexes by adding SDS to a final concentration of 0.2% [2].
    • To digest the gyrase protein and release the DNA, add Proteinase K to 0.1 µg/ml and incubate for 30 minutes at 37°C [2]. This step is critical for revealing the linear DNA product.
  • Analysis & Visualization

    • Mix the samples with a DNA loading dye and resolve the DNA species on a 1% agarose gel cast in and run with 1X TAE buffer containing 0.5 µg/ml ethidium bromide [2].
    • Visualize the gel using a UV transilluminator or gel documentation system. Quantify the bands (supercoiled, relaxed, and linear DNA) using software like ImageJ [2].

This workflow can be visualized as follows:

G Start Start Assay Rxn Incubate DNA, Gyrase, and Compound in Buffer Start->Rxn Trap Stop with SDS (0.2% final) Rxn->Trap Digest Digest with Proteinase K (0.1 µg/ml, 30 min, 37°C) Trap->Digest Gel Run on 1% Agarose Gel Digest->Gel Analyze Visualize and Quantify DNA Bands Gel->Analyze

Key Technical Considerations for a Robust Assay

  • Enzyme Handling is Critical: DNA gyrase is temperature-sensitive. Always keep purified subunits and the reconstituted enzyme on ice during experiment setup and store them at -80°C in a storage buffer (e.g., 20-40% glycerol) to prevent loss of activity. Avoid repeated freeze-thaw cycles [1].
  • The Crucial Role of Positive Controls: Always include a well-characterized gyrase poison, such as Ciprofloxacin or Oxolinic Acid, as a positive control [3] [1]. This validates that your experimental system is functioning correctly and provides a benchmark for the cleavage efficiency you can expect from your test compounds.
  • Understand the Cleavage Complex: The assay relies on inhibitors that stabilize a covalent catalytic intermediate where the GyrA subunits are attached to the 5' ends of the cleaved DNA via phosphotyrosyl bonds [1]. The SDS and Proteinase K treatment is designed to denature the enzyme and digest the protein, releasing the DNA for analysis and revealing the double-strand breaks as linear DNA on the gel [1] [2].

References

Troubleshooting Common Issues with DNA Gyrase Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes frequent problems, their potential causes, and recommended solutions based on general gyrase inhibitor biology.

Issue Potential Cause Recommended Solution
Low Potency in Whole-Cell Assays Poor cellular penetration; efflux pump activity [1]. Use efflux pump knockout strains; employ checkerboard assays with efflux pump inhibitors like PaβN [1].
Cytotoxicity in Mammalian Cells Off-target inhibition of human TopoII or Hsp90 [2]. Perform counter-screens against human TopoIIα and Hsp90 early in development [2].
Rapid Resistance Development Mutations in the GyrB ATP-binding site; upregulation of efflux systems [1]. Serial passage experiments in liquid culture; whole-genome sequencing of resistant clones to identify mechanisms [1].
Inconsistent Enzyme Inhibition Data Stabilization of single-strand vs. double-strand cleavage complexes; assay conditions (e.g., ATP concentration) [3] [4]. Characterize the cleavage complex using agarose gel-based DNA cleavage assays to determine the exact mechanism [4].

Experimental Protocol: Assessing Selectivity Against Human Off-Targets

A critical step in developing any gyrase inhibitor is to confirm that its antibacterial activity is not due to non-specific inhibition of essential human enzymes like Hsp90 and Topoisomerase IIα (TopoIIα) [2]. The workflow below outlines this key validation process.

G Start Start: Candidate Gyrase Inhibitor EnzymeAssay In Vitro Enzyme Assays Start->EnzymeAssay CellularAssay Cellular Proliferation Assays EnzymeAssay->CellularAssay  Confirms direct  target engagement Analyze Analyze Selectivity Profile CellularAssay->Analyze Selective Selective for GyrB Analyze->Selective  No activity against  human off-targets NotSelective Off-target Activity Detected Analyze->NotSelective  Inhibits Hsp90  or TopoIIα

Objective: To evaluate whether a bacterial GyrB inhibitor shows undesired activity against human Hsp90 and TopoIIα.

Procedure:

  • In Vitro Enzyme Assays

    • Hsp90 Inhibition Assay: Use a standard ATPase assay for Hsp90α or Hsp90β. A known inhibitor like 17-AAG can serve as a positive control. A selective GyrB inhibitor should show no significant inhibition at its effective antibacterial concentration [2].
    • TopoIIα Decatenation or Relaxation Assay: Assess the compound's ability to inhibit TopoIIα-mediated decatenation of kinetoplast DNA (kDNA) or relaxation of supercoiled plasmid DNA. Etoposide can be used as a positive control. The candidate should not inhibit TopoIIα activity [2].
  • Cellular Proliferation Assays

    • Cytotoxicity Assay: Treat human cell lines (e.g., HEK293, HeLa) with the inhibitor and measure cell viability using assays like MTT or CellTiter-Glo. Cytotoxicity at concentrations near the compound's minimum inhibitory concentration (MIC) for bacteria may indicate off-target effects [2].

FAQ: DNA Gyrase Inhibitor Mechanisms & Resistance

1. What are the primary mechanisms of action for DNA gyrase inhibitors? Gyrase inhibitors are broadly classified into two categories [3]:

  • Competitive Inhibitors: These bind to the ATP-binding site in the GyrB subunit (e.g., aminocoumarins like novobiocin) or the DNA-binding site in the GyrA subunit (e.g., simocyclinones), preventing the enzyme from catalyzing DNA supercoiling [3].
  • Gyrase Poisons: These include fluoroquinolones and Novel Bacterial Topoisomerase Inhibitors (NBTIs). They stabilize a transient intermediate where the DNA is cleaved, leading to double-strand breaks and cell death [3] [4].

2. How does resistance to different gyrase inhibitor classes evolve? Experimental evolution studies reveal that resistance trajectories depend on the inhibitor class [1]:

  • For GyrB/ParE inhibitors (e.g., TriBE inhibitors like GP6): Resistance is often dominated initially by efflux pump upregulation (e.g., AcrAB-TolC in E. coli, AdeIJK in A. baumannii), followed by or combined with target-site mutations in gyrB [1].
  • For fluoroquinolones (e.g., ciprofloxacin): Resistance is typically driven first by target-site mutations in gyrA, with efflux pump upregulation occurring as a secondary event [1]. The specific gyrB mutations for these two classes also do not overlap [1].

3. What strategies can be used to design GyrB inhibitors with better selectivity? The key is to exploit differences in the ATP-binding pockets of the bacterial target (GyrB) and human off-targets (Hsp90, TopoII). Strategies include [2]:

  • Targeting GyrB-specific residues: The GyrB pocket contains a conserved Arg144 (in S. aureus numbering) that can form strong salt bridges or cation-π interactions with inhibitors. This residue is absent in Hsp90 and TopoII [2].
  • Avoiding clashes with human proteins: The Hsp90 ATP-binding site is constricted by Lys58 and has a negatively charged Asp102, which can repel certain acidic groups. The TopoII site is constricted by Arg98 [2]. Designing molecules that avoid these regions improves selectivity.

References

Troubleshooting Guide: DNA Gyrase Inhibitor Stability

Author: Smolecule Technical Support Team. Date: February 2026

FAQ 1: What are the common stability issues with DNA gyrase inhibitors like DNA Gyrase-IN-3 during storage? Small molecule inhibitors, including DNA gyrase inhibitors, are typically susceptible to degradation from moisture, temperature fluctuations, and light exposure [1]. While specific data on this compound is unavailable, Novel Bacterial Type II Topoisomerase Inhibitors (NBTIs) share common vulnerabilities. Key factors include:

  • Repeated Freeze-Thaw Cycles: Can cause compound precipitation and a decrease in potency [1].
  • Incorrect Storage Temperature: The stability of the solvent, commonly DMSO, is critical. Absorbed moisture from the air can significantly affect the compound's long-term stability.
  • Light Exposure: Some compounds are photosensitive.

FAQ 2: What is the recommended long-term storage protocol for DNA gyrase inhibitors? For maximum stability, please adhere to the following protocol:

  • Temperature: Store lyophilized powder at -20°C or -80°C. For stock solutions prepared in DMSO, -80°C is recommended for long-term storage (over 6 months) [1].
  • Aliquoting: Always aliquot your stock solution into single-use vials. This prevents repeated freeze-thaw cycles and exposure to moisture [1].
  • Container: Use tightly sealed, low-adsorption vials to minimize loss of compound on the container walls.
  • Atmosphere: For the most sensitive compounds, storing under an inert gas (e.g., argon) in the headspace of the vial can further enhance stability.
  • Documentation: Clearly label all vials with the compound name, concentration, date of preparation, and solvent batch.

FAQ 3: How can I test if my this compound has degraded during storage? If you suspect compound degradation, conduct the following assays to check its integrity and potency. The table below outlines the core experiments.

Assay Methodology Expected Outcome for Stable Compound
Analytical Chemistry (HPLC) Analyze the stored sample via High-Performance Liquid Chromatography (HPLC) and compare the chromatogram to a freshly prepared or reference standard. A single, sharp peak with the same retention time as the standard. The absence of new peaks indicates no significant degradation products.
Functional Gyrase Inhibition Perform a DNA supercoiling or relaxation assay using purified DNA gyrase [2] [3] [4]. Compare the IC50 value of the stored compound with a freshly prepared standard. The IC50 value of the stored sample should be comparable to the standard, indicating no significant loss of enzymatic inhibition potency [3].
Cellular Potency (Antibacterial) Determine the Minimum Inhibitory Concentration (MIC) against a relevant bacterial strain (e.g., S. aureus or E. coli) [3] [5]. Compare the MIC of the stored compound with a standard. The MIC value should not show a significant increase, indicating the compound's ability to inhibit bacterial growth in a cellular context is intact [3].

FAQ 4: My inhibitor appears to have precipitated. What should I do? Do not vortex vigorously, as this can introduce moisture. Gently warm the vial to room temperature and mix by slow inversion or brief sonication in a lukewarm water bath. If the precipitate does not fully dissolve, the solution should not be used for quantitative experiments, as the concentration is no longer accurate.

Experimental Protocol: DNA Gyrase Supercoiling Assay

This protocol is adapted from standard methods to test the functional potency of your inhibitor [2] [3] [4].

1. Reagent Preparation:

  • Relaxed pBR322 DNA Template: Use a commercially available relaxed plasmid or prepare it using a topoisomerase I relaxation kit.
  • 10X Supercoiling Buffer: 400 mM Tris-HCl (pH 7.5), 500 mM KCl, 100 mM MgCl2, 10 mM DTT, 1 mM EDTA, 1.5 mg/mL BSA.
  • DNA Gyrase Enzyme: Purified from E. coli or purchased commercially.
  • ATP Solution: 10 mM in water.
  • Stop Solution: 2% SDS, 50% glycerol, 0.1% bromophenol blue.

2. Experimental Procedure: 1. Prepare a dilution series of your this compound (both the stored sample and a reference standard) in the appropriate solvent (e.g., DMSO). Keep the final concentration of solvent constant in all reactions (e.g., 5%). 2. Set up a 30 µL reaction mixture for each point: * 3 µL 10X Supercoiling Buffer * 1 µL relaxed pBR322 DNA (0.5 µg) * 1 µL DNA Gyrase (5-10 units) * X µL this compound (or solvent for negative/positive controls) * Nuclease-free water to 29 µL 3. Pre-incubate the reactions for 5 minutes at room temperature. 4. Initiate the reaction by adding 1 µL of 10 mM ATP. 5. Incubate at 37°C for 30 minutes. 6. Stop the reaction by adding 5 µL of Stop Solution. 7. Analyze the products by loading the entire reaction on a 1% agarose gel in TAE buffer. Run the gel at 80-100V until sufficient separation is achieved. 8. Stain the gel with ethidium bromide or SYBR Safe and visualize under UV light.

3. Expected Results & Analysis:

  • No Gyrase Control: A single band of relaxed DNA (slower migrating).
  • Active Gyrase + No Inhibitor Control: A single band of supercoiled DNA (faster migrating).
  • Active Gyrase + Inhibitor: A dose-dependent reappearance of the relaxed DNA band, indicating inhibition. Compare the dilution at which 50% inhibition (IC50) occurs between your stored sample and the standard.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for troubleshooting a potentially degraded DNA gyrase inhibitor sample.

Start Suspected Inhibitor Degradation A1 Analytical Check: HPLC Analysis Start->A1 A2 Functional Check: Gyrase Supercoiling Assay Start->A2 A3 Cellular Check: MIC Assay Start->A3 B1 Single peak matches reference standard? A1->B1 B2 IC50 matches reference standard? A2->B2 B3 MIC matches reference standard? A3->B3 C1 YES B1->C1 C2 NO B1->C2 B2->C1 B2->C2 B3->C1 B3->C2 D1 Compound is stable. Proceed with experiments. C1->D1 D2 Compound is degraded. Discard and prepare new stock. C2->D2

Diagram 1: A multi-pronged strategy for troubleshooting inhibitor stability.

Key Considerations for Your Research

The most critical step is prevention. Proper aliquoting and strict temperature control will save significant time and resources. When designing experiments, always include a reference standard for a direct comparison. If the exact structure of this compound is known, consulting the literature for stability data on closely related chemical analogs can be very informative.

References

DNA Gyrase-IN-3 vs novobiocin efficacy studies

Author: Smolecule Technical Support Team. Date: February 2026

An Overview of DNA Gyrase B as a Drug Target

DNA gyrase, a bacterial type II topoisomerase, is a validated target for antibacterial development. It is a heterotetrameric enzyme (A₂B₂) where the GyrB subunit contains the ATP-binding site targeted by inhibitors like novobiocin [1].

The following diagram illustrates the competitive binding and resistance mechanism at the GyrB ATP-binding site:

Established Efficacy and Resistance Data for Novobiocin

The table below summarizes key experimental findings on novobiocin's efficacy and the resistance mechanisms against it.

Aspect Experimental Findings & Data Key Conclusions

| Binding Affinity | Wild-type GyrB: MM-PBSA ΔG = -32.64 kcal mol⁻¹ [2] R136H Mutant GyrB: MM-PBSA ΔG = -23.92 kcal mol⁻¹ [2] | The R136H mutation causes a significant reduction in binding affinity, directly explaining the loss of efficacy. | | Primary Resistance Mechanism | R136H point mutation in GyrB; primary driver of high-level resistance [2] [3]. | Target-site mutation is a major clinical resistance pathway for GyrB inhibitors. | | Bacterial Fitness Cost | Resistant strains show altered metabolism, reduced growth, and impaired stress response/coagulation [3]. | Resistance incurs a fitness cost, which may be exploited in future drug design. | | Evolutionary Trajectory | Resistance arises primarily from target-site mutations (e.g., in gyrB), unlike other inhibitors where efflux pump upregulation occurs first [4]. | Highlights a distinct evolutionary path for aminocoumarin-class inhibitors. |

Key Experimental Protocols in Gyrase Inhibitor Research

To evaluate and compare gyrase inhibitors, researchers use several standard assays, detailed below.

  • DNA Supercoiling Assay (Biochemical Efficacy)

    • Purpose: Measures the direct ability of an inhibitor to block the gyrase enzyme's supercoiling activity.
    • Method: Relaxed plasmid DNA is incubated with DNA gyrase and ATP. The reaction is stopped, and products are analyzed by agarose gel electrophoresis. Inhibition prevents the conversion of relaxed DNA to its supercoiled form [5] [6].
    • Output: IC₅₀ value (concentration that inhibits 50% of enzyme activity) [6].
  • Minimum Inhibitory Concentration (MIC) Determination (Cellular Efficacy)

    • Purpose: Determines the lowest concentration of a compound that prevents visible bacterial growth.
    • Method: Standard broth microdilution or agar dilution methods against reference and drug-resistant bacterial strains (e.g., S. aureus, M. tuberculosis H37Rv) [5] [6].
    • Output: MIC value (in µg/mL or µM), indicating potency in a cellular context [5].
  • Molecular Dynamics (MD) Simulations (Binding Mechanism)

    • Purpose: Understand the atom-level interactions, binding stability, and the structural impact of mutations.
    • Method: Simulations (e.g., 100 ns) are run for protein-ligand complexes (wild-type vs. mutant). Parameters like RMSD, RMSF, and binding energy (MM-PBSA) are calculated [2].
    • Output: Quantified binding energies, analysis of protein flexibility, and interaction networks [2].

References

DNA Gyrase-IN-3 selectivity against topoisomerase IV

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols for Assessing Selectivity

Researchers typically use a combination of genetic, enzymatic, and structural biology methods to determine whether a compound primarily targets DNA gyrase or topoisomerase IV.

The table below summarizes the key experimental methods cited in the literature:

Method Description Key Measurements Context / Citation
Genetic Mutation Analysis [1] [2] Using bacterial strains with specific resistance mutations in gyrA (gyrase) or parC (topo IV) to see which mutation most impacts drug efficacy. Minimum Inhibitory Concentration (MIC) in wild-type vs. mutant strains. [1] A shift in MIC in a parC mutant suggests topo IV is the primary target.
In Vitro Enzyme Inhibition Assays [2] Purifying recombinant gyrase and topo IV enzymes and measuring the compound's direct inhibition of their supercoiling/decatenation activities. 50% Inhibitory Concentration (IC50) for each enzyme. [2] A lower IC50 indicates higher affinity for that particular enzyme.
DNA Cleavage Complex Stabilization [3] Measuring the compound's ability to trap topoisomerase-DNA cleavage complexes, which leads to double-strand breaks. Concentration-dependent formation of linear DNA from supercoiled plasmid, analyzed by gel electrophoresis. [3] This assay directly visualizes the cytotoxic lesion caused by the drug.
Single-Molecule Imaging [4] Using advanced microscopy to observe the localization and dwell time of fluorescently labeled topoisomerases in live bacterial cells. Enzyme dwell time on DNA; enrichment near replication forks. [4] Replisome-proximal gyrase molecules have longer dwell times, suggesting processive activity.
X-ray Crystallography [3] Solving high-resolution structures of the drug bound to the topoisomerase-DNA cleavage complex. Atomic-level interactions between the drug, enzyme, and DNA. [3] Reveals the precise binding mode and helps explain selectivity, as seen with delafloxacin.

Logical Workflow for Target Selectivity Profiling

The following diagram integrates these methods into a logical workflow for characterizing a compound's selectivity, from initial genetic screening to mechanistic structural insights.

Start Start: New Inhibitor Compound Step1 1. Genetic Analysis - Determine MIC in isogenic strains with gyrase (gyrA) or topo IV (parC) mutations. Start->Step1 Step2 2. In Vitro Enzymatic Assay - Purify gyrase and topo IV. - Measure IC50 for each enzyme. Step1->Step2 Primary target hypothesis Step3 3. DNA Cleavage Assay - Quantify stabilization of enzyme-DNA cleavage complexes. Step2->Step3 Confirmation of target engagement Step4 4. Advanced Characterization - Single-molecule imaging in live cells. - X-ray crystallography of drug-enzyme-DNA complex. Step3->Step4 Mechanistic investigation End Outcome: Comprehensive Selectivity Profile Step4->End

How to Locate Specific Data on DNA Gyrase-IN-3

Since the specific data for your compound was not found in the public search, I suggest you try the following avenues to obtain it:

  • Check the Original Supplier or Manufacturer: The most reliable data often comes from the company that synthesized this compound. Review their product documentation, technical data sheets, or any associated peer-reviewed publications they may have authored.
  • Search Specialized Scientific Databases: Conduct a targeted search in databases like PubMed, SciFinder, or Google Scholar using the precise compound name "this compound" and its specific chemical identifier (e.g., CAS Number). This can help locate original research articles where the compound was used or profiled.
  • Consult Related Patent Literature: Search for patents filed by the inventors or manufacturers of this compound. Patent applications often contain detailed experimental sections with comprehensive biological data, including selectivity assays.

References

DNA Gyrase-IN-3 activity against fluoroquinolone-resistant strains

Author: Smolecule Technical Support Team. Date: February 2026

DNA Gyrase as a Drug Target

DNA gyrase is an essential bacterial enzyme and a type IIA topoisomerase. Its primary function is to introduce negative supercoils into DNA, a process critical for DNA replication, transcription, and chromosome compaction in bacteria [1] [2]. The table below summarizes its key characteristics:

Characteristic Description
Enzyme Classification Type IIA Topoisomerase [1]
Structure A2B2 heterotetramer (2 GyrA subunits, 2 GyrB subunits) [1] [3]
Primary Function ATP-dependent introduction of negative supercoils into DNA [1] [2]
Clinical Relevance Validated target for fluoroquinolone antibiotics (e.g., Ciprofloxacin) [1] [4]

The Challenge of Fluoroquinolone Resistance

Fluoroquinolones are broad-spectrum antibacterial agents that target DNA gyrase (and topoisomerase IV) by stabilizing a transient enzyme-DNA complex, leading to lethal double-stranded DNA breaks [1] [4]. Widespread use has led to significant resistance, which primarily arises through:

  • Target Mutations: Point mutations in the genes for GyrA and GyrB are the most prevalent mechanism, altering the enzyme structure to reduce drug binding [1] [4] [5].
  • Other Mechanisms: These include reduced drug permeability (porin alterations), overexpression of efflux pumps, and even plasmid-mediated resistance gene uptake [1] [4] [6].

This resistance problem has spurred research into developing new antibacterial agents that can overcome these mechanisms [1].

Novel Gyrase Inhibitors Bypassing Resistance

Recent research has identified new inhibitor chemotypes that bind to DNA gyrase in a different manner than fluoroquinolones, offering potential against resistant strains.

  • Isoquinoline Sulfonamides (e.g., LEI-800): A 2024 study reported the discovery of this new class. Crucially, these compounds do not show cross-resistance with ciprofloxacin [7].
    • Mechanism: They are allosteric inhibitors that bind a hydrophobic pocket in the GyrA subunit, distinct from the fluoroquinolone binding site. They inhibit DNA cleavage by gyrase allosterically, rather than stabilizing the cleavage complex like fluoroquinolones [7].
    • Activity: LEI-800 exhibits potent antibacterial activity against clinically relevant Gram-negative bacteria, including fluoroquinolone-resistant E. coli and K. pneumoniae [7].

The following diagram illustrates the distinct mechanisms of fluoroquinolones versus this novel inhibitor class.

Key Experimental Approaches for Evaluation

For researchers aiming to evaluate novel gyrase inhibitors like DNA Gyrase-IN-3, the following methodologies are standard in the field, as evidenced by the search results:

Method Purpose Key Insights from Literature
Minimum Inhibitory Concentration (MIC) Assays Determine compound's antibacterial potency. Test against a panel of clinical isolates, including fluoroquinolone-resistant strains [7].
Enzyme Inhibition Assays Measure direct inhibition of gyrase supercoiling activity. Use purified wild-type and mutant enzymes to see if resistance mutations affect potency [1].
Structural Biology (e.g., Cryo-EM) Identify binding site and mode of action. Crucial for confirming a novel, allosteric mechanism distinct from fluoroquinolones [7].
Whole-Genome Sequencing of Resistant Mutants Identify the compound's target and resistance mechanisms. Mutations in gyrA/gyrB genes confirm gyrase as the primary target [7].

Future Research Directions

The identification of allosteric inhibitors like the isoquinoline sulfonamides validates the approach of targeting novel sites on DNA gyrase to overcome existing resistance [7]. Future work may focus on:

  • Optimizing the potency and pharmacological properties of these new chemotypes.
  • Exploring other vulnerable sites on the large gyrase complex.
  • Developing combination therapies to delay the emergence of resistance.

References

DNA Gyrase-IN-3 binding affinity versus reference compounds

Author: Smolecule Technical Support Team. Date: February 2026

DNA Gyrase as a Drug Target

DNA gyrase is a essential bacterial enzyme and a major target for antibacterial drugs [1] [2]. It is an A2B2 heterotetramer that introduces negative supercoils into DNA in an ATP-dependent manner [3] [1] [2]. Its absence in humans makes it an excellent target for antibiotics [4]. The diagram below illustrates its core structure and functional domains.

DNA Gyrase Structure Gyrase DNA Gyrase (A2B2 Tetramer)GyrA SubunitGyrB SubunitGyrA SubunitGyrB Subunit GyrA_Detail GyrA SubunitWHD (DNA Gate)CTD (DNA Wrapping) Gyrase:gyra1->GyrA_Detail GyrB_Detail GyrB SubunitATPase DomainToprim Domain Gyrase:gyrb1->GyrB_Detail

Known Inhibitors and Reference Data

While data on DNA Gyrase-IN-3 is unavailable, established inhibitors provide useful reference points. The table below summarizes quantitative data for other gyrase inhibitors.

Compound Name Target Subunit Reported Activity (pIC50) IC50 Assay Type / Notes
BWC0977 [2] Not Specified 8.4 4 nM Not Specified
Zoliflodacin [2] Not Specified 6.8 169 nM DNA gyrase supercoiling assay
Ciprofloxacin [4] GyrA Information missing Information missing Widely used fluoroquinolone; comparator in studies

References

How to Locate the Specific Data You Need

Author: Smolecule Technical Support Team. Date: February 2026

The absence of "DNA Gyrase-IN-3" in the current scientific literature retrieved by the search may be due to several reasons. Here are practical steps you can take to find this information:

  • Check Supplier Datasheets: "this compound" is likely a commercial screening compound. Major biochemical suppliers (e.g., MedChemExpress, Cayman Chemical, Selleckchem, Tocris) often provide detailed in vitro ADMET data and primary references on their product pages.
  • Consult Specialized Databases: Search professional databases like PubChem, ChEMBL, or BindingDB using the compound's name or structure. These databases aggregate chemical, bioactivity, and sometimes ADMET properties from scientific literature.
  • Perform a Literature Search: Use platforms like PubMed, Google Scholar, or SciFinder to search for the exact compound name. It may be referenced in a patent or a primary research article that details its synthesis and profiling.

A Framework for Comparing DNA Gyrase Inhibitors

When comparing the profile of "this compound" to other inhibitors, the following table outlines the key ADMET and experimental data points you should look for. This framework is informed by the general research on gyrase inhibitors found in the search results [1] [2] [3].

Typical ADMET and Efficacy Profile for DNA Gyrase Inhibitors

Property Category Specific Parameter Typical Data for Comparison Common Experimental Protocols
Absorption & Physicochemistry Aqueous Solubility Solubility in PBS (e.g., µg/mL or µM) Shake-flask method followed by HPLC-UV/MS analysis [4]
Permeability (Caco-2) Papp value (× 10⁻⁶ cm/s) Caco-2 cell monolayer assay [4]
Plasma Protein Binding % bound (e.g., in human/mouse/rat plasma) Equilibrium dialysis or ultrafiltration [4]
Metabolism & Distribution Metabolic Stability (Liver Microsomes) % parent compound remaining, half-life (t₁/₂), Clint (mL/min/kg) Incubation with human/rat liver microsomes, LC-MS/MS analysis [4]
CYP Enzyme Inhibition IC₅₀ against CYP3A4, 2D6, 2C9, etc. Fluorescent or LC-MS/MS probe assay
Toxicity hERG Inhibition IC₅₀ (conc. for 50% hERG channel inhibition) Patch-clamp electrophysiology
Cytotoxicity (HEK293, HepG2) CC₅₀ or IC₅₀ (µM) MTT or WST-1 cell viability assay [4]
Ames Test Result (Mutagenic / Non-mutagenic) Bacterial reverse mutation assay
Efficacy & Potency Enzymatic Inhibition (Gyrase Supercoiling) IC₅₀ against E. coli/Mtb gyrase (µM) DNA supercoiling inhibition assay [2] [3] [5]
Antibacterial Activity (MIC) MIC values vs. panel of bacterial strains (µg/mL or µM) Broth microdilution method per CLSI guidelines [6] [4]
Cytotoxicity Selectivity Index CC₅₀ (Mammalian cell) / MIC (Bacterial) Calculated from separate cytotoxicity and MIC assays [4]

The experimental workflow for generating the data above often follows a logical progression from initial potency screening to more complex ADMET studies, which can be visualized as follows:

G Start Compound Identification E1 In Vitro Potency & Efficacy Start->E1 E2 Physicochemical Properties E1->E2 Promising Candidates E3 In Vitro ADME E2->E3 E4 In Vitro Toxicology E3->E4 Data Integrated ADMET Profile E4->Data

References

×

XLogP3

4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

400.11400163 Da

Monoisotopic Mass

400.11400163 Da

Heavy Atom Count

27

Dates

Last modified: 08-10-2024

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